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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Dynamics of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Executive Summary In contemporary medicinal chemistry, functionalized piperidine derivatives serve as ubiquitous pharmacophores due to their favorable conformational space and basicity. Ethyl 2-(piperidin-3-yl)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, functionalized piperidine derivatives serve as ubiquitous pharmacophores due to their favorable conformational space and basicity. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (also known as 3-Piperidineacetic acid, α-methyl-, ethyl ester, hydrochloride) is a highly versatile building block [1]. Understanding its physicochemical boundaries—specifically its thermodynamic solubility, ionization profile, and chemical stability—is critical for downstream synthetic utility and formulation development. This whitepaper provides an in-depth analysis of its physicochemical properties, elucidating the causality behind its salt selection and detailing self-validating experimental protocols for its characterization.

Molecular Architecture & Fundamental Properties

The molecular architecture of ethyl 2-(piperidin-3-yl)propanoate features a secondary amine within a saturated hexameric ring, appended to an ethyl ester via an α -methylated aliphatic linker. Notably, the molecule possesses two chiral centers (at the C3 position of the piperidine ring and the α -carbon of the propanoate moiety), meaning the standard racemate exists as a mixture of diastereomers.

To facilitate easy comparison and integration into chemical databases, the core quantitative physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical and Structural Data

ParameterValue / Description
Chemical Name Ethyl 2-(piperidin-3-yl)propanoate hydrochloride
CAS Registry Number 2891600-04-5 [2]
Molecular Formula C10​H20​ClNO2​ (Salt) / C10​H19​NO2​ (Free Base)
Molecular Weight 221.72 g/mol (Salt) / 185.26 g/mol (Free Base) [3]
Predicted pKa (Amine) 10.05 ± 0.10 [4]
LogP (XLogP3) 1.3 (Free Base) [3]
Physical State Crystalline solid (at 298 K)

Thermodynamic & Solubility Profiling: The Hydrochloride Advantage

A critical decision in the procurement and utilization of this building block is its isolation as a hydrochloride salt rather than the free base. The causality behind this is rooted in thermodynamics and chemical stability.

The free base of ethyl 2-(piperidin-3-yl)propanoate is typically a viscous oil or low-melting solid. Unprotonated secondary amines are highly susceptible to atmospheric oxidation (forming N-oxides) and exhibit volatility. By reacting the free base with hydrochloric acid, the piperidine nitrogen ( pKa≈10.05 ) is locked into a protonated state. This transformation significantly increases the lattice energy of the molecule, yielding a stable, handleable crystalline solid. Furthermore, the protonated amine introduces strong ion-dipole interactions with polar solvents, drastically enhancing its aqueous solubility compared to the lipophilic free base ( LogP=1.3 ).

Chemical Stability & Degradation Pathways

While the hydrochloride salt stabilizes the amine, the ethyl ester moiety remains the primary site of chemical lability. Under extreme pH conditions, the ester undergoes hydrolysis.

  • Base-Catalyzed Hydrolysis: At pH>8 , hydroxide ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate, ultimately collapsing to yield 2-(piperidin-3-yl)propanoic acid and ethanol.

  • Acid-Catalyzed Hydrolysis: At pH<2 , the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating attack by water molecules.

Degradation A Ethyl 2-(piperidin-3-yl)propanoate HCl (Intact API Building Block) B Base-Catalyzed Hydrolysis (pH > 8) A->B OH- Attack C Acid-Catalyzed Hydrolysis (pH < 2) A->C H+, H2O D 2-(piperidin-3-yl)propanoic acid (Primary Degradant) B->D E Ethanol (Byproduct) B->E C->D C->E

Chemical degradation pathways via ester hydrolysis.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria are embedded within the methodologies to guarantee that the data generated is artifact-free.

Potentiometric pKa Determination Workflow

Accurate determination of the piperidine nitrogen's pKa is essential for predicting its behavior in physiological environments and optimizing chromatographic separations.

Methodology:

  • System Calibration: Calibrate the glass-calomel combination electrode using NIST-traceable standard buffers at pH 4.01, 7.00, and 10.01. Validation check: The slope must be between 95% and 105% of the theoretical Nernstian value.

  • Sample Preparation: Dissolve accurately weighed 50.0 mg of ethyl 2-(piperidin-3-yl)propanoate hydrochloride in 50.0 mL of 0.15 M KCl (aq) to maintain a constant ionic strength.

  • Acidification: Lower the initial pH of the solution to approximately 2.0 using standardized 0.1 M HCl. This ensures the amine is 100% protonated prior to titration.

  • Inert Atmosphere: Purge the titration vessel with high-purity Nitrogen ( N2​ ) gas for 10 minutes prior to and during the titration. Causality: Nitrogen purging prevents atmospheric CO2​ from dissolving into the aqueous medium and forming carbonic acid, which would artificially skew the titration curve and result in an inaccurate pKa measurement.

  • Titration: Titrate the solution with standardized 0.1 M KOH using an automated titrator, adding titrant in 0.05 mL increments.

  • Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. Calculate the macroscopic pKa using the Bjerrum function.

Workflow S1 Sample Prep 50 mg in 0.15M KCl S2 Acidification Adjust to pH 2.0 S1->S2 S3 Titration 0.1M KOH under N2 S2->S3 S4 Data Analysis Bjerrum Plot (pKa) S3->S4

Potentiometric titration workflow for pKa determination.

Stability-Indicating HPLC Assay (Forced Degradation)

To quantify the degradation pathways outlined in Section 4, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed.

Methodology:

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as an ion-pairing reagent. Because the piperidine nitrogen is highly basic, it will interact strongly with residual silanols on the silica stationary phase, causing severe peak tailing. TFA suppresses this interaction, ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 210 nm (due to the lack of strong chromophores, low-wavelength detection is mandatory).

  • Forced Degradation (Base): Transfer 5.0 mL of a 1.0 mg/mL sample stock to a flask. Add 5.0 mL of 1.0 N NaOH. Heat at 60°C for 2 hours. Neutralize with 5.0 mL of 1.0 N HCl before injection.

  • System Suitability: Inject a standard solution. Validation check: The tailing factor for the intact API peak must be ≤1.5 , and theoretical plates must be ≥5000 .

  • Analysis: Inject the stressed samples. The primary degradant (2-(piperidin-3-yl)propanoic acid) will elute earlier than the parent compound due to the increased polarity of the carboxylic acid relative to the ethyl ester.

Synthetic Utility

In synthetic pipelines, ethyl 2-(piperidin-3-yl)propanoate hydrochloride is frequently utilized in cross-coupling reactions or as a nucleophile in alkylation and amidation sequences. Prior to its use as a nucleophile, the hydrochloride salt must be neutralized in situ using a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the reactive secondary amine.

References

Exploratory

Whitepaper: Spectroscopic Characterization and Conformational Analysis of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Executive Summary Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Structurally, it comprises a basic pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. Structurally, it comprises a basic piperidine heterocycle and an ethyl ester-linked propanoate moiety. The analytical characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges due to two primary factors: the protonation state of the piperidine nitrogen (hydrochloride salt) and the presence of two distinct stereocenters (C3 of the piperidine ring and C2 of the propanoate chain).

This technical guide provides an in-depth framework for the 1 H and 13 C NMR characterization of this compound, detailing the causality behind chemical shifts, the impact of diastereomerism, and field-proven protocols for structural validation.

Structural & Conformational Analysis

To accurately interpret the NMR spectra of ethyl 2-(piperidin-3-yl)propanoate hydrochloride, one must first understand its conformational dynamics:

  • The Hydrochloride Salt Effect: In its free base form, the piperidine nitrogen undergoes rapid inversion. However, as a hydrochloride salt, the nitrogen is protonated ( NH2+​ ). This protonation exerts a strong electron-withdrawing inductive effect, significantly deshielding the adjacent equatorial and axial protons at the C2 and C6 positions [1]. Furthermore, the NH2+​ protons exchange slowly enough in aprotic polar solvents like DMSO- d6​ to be observed as broad downfield signals.

  • Diastereomerism: The molecule possesses two chiral centers. Unless synthesized via an enantioselective and diastereoselective pathway, the compound exists as a mixture of four stereoisomers comprising two diastereomeric pairs (RR/SS and RS/SR). Because diastereomers have different physical properties and magnetic environments, their NMR signals will not perfectly overlap. This results in signal duplication (e.g., two distinct doublets for the propanoate methyl group and two quartets for the ethyl ester).

G Compound Ethyl 2-(piperidin-3-yl)propanoate HCl Sub1 Piperidine Core (NH2+) Compound->Sub1 Sub2 Propanoate Bridge Compound->Sub2 Sub3 Ethyl Ester Compound->Sub3 C2, C6 (Deshielded, ~45 ppm) C2, C6 (Deshielded, ~45 ppm) Sub1->C2, C6 (Deshielded, ~45 ppm) C3, C4, C5 (Aliphatic, ~22-36 ppm) C3, C4, C5 (Aliphatic, ~22-36 ppm) Sub1->C3, C4, C5 (Aliphatic, ~22-36 ppm) Chiral Center (C-alpha) Chiral Center (C-alpha) Sub2->Chiral Center (C-alpha) Methyl Group (~13.5 ppm) Methyl Group (~13.5 ppm) Sub2->Methyl Group (~13.5 ppm) Carbonyl (C=O, ~174 ppm) Carbonyl (C=O, ~174 ppm) Sub3->Carbonyl (C=O, ~174 ppm) O-CH2-CH3 (~60 ppm, ~14 ppm) O-CH2-CH3 (~60 ppm, ~14 ppm) Sub3->O-CH2-CH3 (~60 ppm, ~14 ppm)

Fig 1: Structural connectivity and primary 13 C NMR spin systems.

Spectral Data Synthesis & Interpretation

The following tables synthesize the expected empirical 1 H and 13 C NMR chemical shifts based on established spectroscopic rules for piperidine hydrochlorides [3] and ethyl propionate derivatives [2]. Data is referenced to DMSO- d6​ at 298 K.

1 H NMR Chemical Shifts

In the 1 H NMR spectrum, the most diagnostic signals are the ethyl ester quartet/triplet pair and the highly deshielded protons adjacent to the protonated nitrogen.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Position / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Causality
NH2+​ 8.80 – 9.20Broad singlet (bs)2HN/AHighly deshielded due to positive charge; broad due to quadrupolar relaxation of 14 N and slow exchange.
Ester −OCH2​− 4.05 – 4.15Quartet (q)2H~7.1Deshielded by the adjacent ester oxygen.
Pip C2-H (eq) 3.15 – 3.30Multiplet (m)1HN/ADeshielded by adjacent N+ . Equatorial protons generally appear downfield of axial protons.
Pip C6-H (eq) 3.10 – 3.25Multiplet (m)1HN/ADeshielded by adjacent N+ .
Pip C2-H (ax) 2.70 – 2.85Multiplet (m)1HN/ASubject to axial-axial couplings (large J values ~10-12 Hz).
Pip C6-H (ax) 2.65 – 2.80Multiplet (m)1HN/ASubject to axial-axial couplings.
Propanoate −CH− 2.40 – 2.55Multiplet (m)1HN/AAlpha to the carbonyl group. Often overlaps with the residual DMSO- d5​ signal at 2.50 ppm.
Pip C3-H 1.90 – 2.10Multiplet (m)1HN/AMethine proton at the branching point of the piperidine ring.
Pip C4-H, C5-H 1.40 – 1.80Multiplets (m)4HN/AAliphatic ring protons; complex splitting due to diastereotopic nature.
Ester −CH3​ 1.15 – 1.22Triplet (t)3H~7.1Standard ethyl ester methyl termination.
Propanoate −CH3​ 1.05 – 1.12Doublet (d)*3H~7.0Split by the adjacent chiral methine proton.

*Note: Due to the presence of diastereomers, these signals will likely appear as overlapping multiplets (e.g., two closely spaced doublets for the propanoate methyl group).

13 C NMR Chemical Shifts

The 13 C NMR spectrum is highly sensitive to the stereochemical environment. The presence of diastereomers will typically manifest as peak doubling for nearly every carbon in the molecule, particularly those close to the chiral centers (C3, C2, and the propanoate carbons).

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Carbon PositionChemical Shift ( δ , ppm)Mechanistic Causality
Carbonyl ( C=O ) 174.0 – 175.5Highly deshielded sp2 carbon typical of aliphatic esters [2].
Ester −OCH2​− 60.0 – 61.0Deshielded by the electronegative ester oxygen.
Pip C2 45.5 – 47.5Alpha to the protonated nitrogen. Shifted downfield relative to free base.
Pip C6 43.0 – 45.0Alpha to the protonated nitrogen.
Propanoate −CH− 41.5 – 43.0Alpha to the carbonyl; chemical shift heavily influenced by the adjacent C3 chiral center.
Pip C3 35.5 – 37.5Branching point of the piperidine ring.
Pip C5 25.5 – 27.0Beta to the nitrogen; standard aliphatic region.
Pip C4 22.0 – 24.0Gamma to the nitrogen; most shielded ring carbon.
Ester −CH3​ 13.8 – 14.5Terminal methyl group of the ethyl ester.
Propanoate −CH3​ 13.0 – 14.0Methyl group on the chiral center.

Experimental Protocols: Self-Validating NMR Workflow

To ensure high-fidelity data acquisition that accounts for the quadrupolar relaxation of the nitrogen and the potential overlapping of diastereomeric signals, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 15–20 mg of ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

  • Dissolve the sample completely in 0.6 mL of DMSO- d6​ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: DMSO- d6​ is chosen over CDCl3​ because the hydrochloride salt is highly polar and poorly soluble in chlorinated solvents. Furthermore, DMSO prevents rapid proton exchange, allowing the observation of the NH2+​ signal.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to prevent magnetic field inhomogeneity).

Step 2: 1 H NMR Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred to resolve diastereomeric splitting).

  • Pulse Sequence: Standard 1D sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Relaxation Delay (D1): Set to 1.5 – 2.0 seconds . Causality: Ensures complete longitudinal relaxation of all protons, yielding accurate integrations critical for confirming the 1:1 diastereomeric ratio if applicable.

  • Number of Scans (NS): 16 to 32.

Step 3: 13 C NMR Acquisition Parameters
  • Frequency: Minimum 100 MHz.

  • Pulse Sequence: Composite Pulse Decoupling (CPD) to remove 1 H- 13 C scalar couplings (e.g., zgpg30).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Causality: Quaternary carbons (like the ester carbonyl) have long T1​ relaxation times. A longer D1 ensures the carbonyl signal is distinctly visible above the noise floor.

  • Number of Scans (NS): 512 to 1024, depending on concentration.

Workflow Prep Sample Prep 15-20 mg in 0.6 mL DMSO-d6 Use TMS as internal standard Acq1H 1H Acquisition 400/600 MHz NS=16, D1=1.5s Pulse=30° Prep->Acq1H Acq13C 13C Acquisition 100/150 MHz NS=512-1024, D1=2.0s CPD decoupling Prep->Acq13C Process Processing & Validation Fourier Transform Phase/Baseline Correction Diastereomeric integration Acq1H->Process Acq13C->Process

Fig 2: Self-validating NMR acquisition and processing workflow.

Step 4: 2D NMR Validation (Optional but Recommended)

If the diastereomeric overlap is too complex in the 1D 1 H spectrum, execute a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will separate the overlapping proton signals along the 13 C dimension, allowing for unambiguous assignment of the piperidine ring protons versus the propanoate chain protons [3].

References

  • National Center for Biotechnology Information (PubChem). Piperidine, hydrochloride (1:1) - Spectral Information. Retrieved from PubChem Database.

  • American Chemical Society (ACS). 13C NMR Signal Enhancement Using Parahydrogen-Induced Polarization Mediated by a Cobalt Hydrogenation Catalyst (Analysis of Ethyl Propionate). Retrieved from ACS Publications.

  • National Institute of Standards and Technology (NIST). Rapid Emerging Drug Deployment (REMEDY) Characterization Results (Piperidine Ring NMR Elucidation). Retrieved from NIST.

Foundational

Mass Spectrometry Fragmentation Analysis of Ethyl 2-(piperidin-3-yl)propanoate HCl

An In-depth Technical Guide Executive Summary This technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of ethyl 2-(piperidin-3-yl)propanoate hydrochloride, a heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of ethyl 2-(piperidin-3-yl)propanoate hydrochloride, a heterocyclic compound featuring both a secondary amine and an ester functional group. As a common structural motif in medicinal chemistry, understanding its behavior in a mass spectrometer is critical for structural elucidation, metabolite identification, and quality control in drug development. This document outlines the theoretical fragmentation pathways under both Electrospray Ionization (ESI) and Electron Ionization (EI), provides detailed experimental protocols for practical analysis, and explains the causal reasoning behind methodological choices.

Introduction: The Analyte

Ethyl 2-(piperidin-3-yl)propanoate is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart desirable physicochemical properties.[1] The presence of a basic nitrogen atom makes this molecule particularly amenable to analysis by mass spectrometry, especially using soft ionization techniques in positive ion mode. The hydrochloride salt form ensures solubility and stability but requires consideration during sample preparation and interpretation.

Table 1: Physicochemical Properties of Ethyl 2-(piperidin-3-yl)propanoate

Property Value Source
Molecular Formula C₁₀H₁₉NO₂ [2]
Molecular Weight (HCl Salt) 221.73 g/mol
Monoisotopic Mass (Free Base) 185.14159 Da [2]
Canonical SMILES CCOC(=O)C(C)C1CCCNC1 [2]

| InChI Key | XRIQVADXRZQOLP-UHFFFAOYSA-N |[2] |

Foundational Principles of Fragmentation

The fragmentation of ethyl 2-(piperidin-3-yl)propanoate is governed by the interplay between its two primary functional groups: the piperidine ring and the ethyl propanoate side chain. The ionization technique employed dictates the initial ion formed and, consequently, the subsequent fragmentation cascade.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing thermally labile and polar molecules.[3][4] For this analyte, ESI in positive ion mode will generate a protonated molecule, [M+H]⁺, where the proton is most likely localized on the basic piperidine nitrogen.[1] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), providing controlled and structurally informative fragmentation.[5]

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, creating a molecular ion radical cation, M⁺•. This high internal energy leads to extensive and often complex fragmentation.[6] For piperidine derivatives, EI typically initiates fragmentation via ionization at the nitrogen atom, leading to characteristic alpha-cleavage.[1]

Predicted Fragmentation Pathways

Electrospray Ionization (ESI-MS/MS) Fragmentation of [M+H]⁺

The analysis begins with the protonated free base at an expected m/z of 186.1489. The protonated nitrogen atom directs the fragmentation pathways.

Key Predicted Fragmentations:

  • Neutral Loss of Ethanol (C₂H₅OH): A common pathway for protonated ethyl esters involves the loss of a neutral ethanol molecule, which would result in a fragment ion at m/z 140.1019.

  • Loss of the Ethyl Propanoate Side Chain: Cleavage of the C-C bond between the piperidine ring and the side chain is a highly probable event. This would result in a protonated piperidine fragment, though further fragmentation of the ring itself is likely. A key diagnostic ion would be the iminium ion formed from the side chain, at m/z 85.0753, corresponding to the loss of the ethyl propanoate group and subsequent ring opening.

  • Piperidine Ring Opening: The protonated piperidine ring can undergo fission, leading to a variety of acyclic fragment ions. This process is often initiated by cleavage of the C-C bond adjacent to the nitrogen (α-cleavage).[1]

  • Ester Group Fragmentations: Cleavage can occur within the ester group itself. Loss of the ethoxy radical (•OCH₂CH₃) from the protonated molecule would yield an acylium ion at m/z 140.1019. More likely is the loss of ethene (C₂H₄) via a rearrangement, followed by the loss of CO, leading to complex pathways.

ESI_Fragmentation M_H [M+H]⁺ m/z 186.15 frag140 [M+H - C₂H₅OH]⁺ m/z 140.10 M_H->frag140 - C₂H₅OH frag85 Piperidinium Ion Fragment m/z 85.08 M_H->frag85 - C₅H₉O₂ frag158 [M+H - C₂H₄]⁺ m/z 158.11 M_H->frag158 - C₂H₄ (Rearrangement) frag114 [M+H - C₂H₅O• - H₂]⁺ m/z 140.10 M_H->frag114 - OC₂H₅

Caption: Predicted ESI-MS/MS fragmentation of protonated ethyl 2-(piperidin-3-yl)propanoate.

Table 2: Summary of Predicted ESI-MS/MS Fragment Ions for [C₁₀H₁₉NO₂ + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss / Composition Proposed Fragmentation Pathway
186.15 158.11 C₂H₄ McLafferty-type rearrangement from the ethyl ester.
186.15 140.10 C₂H₅OH Loss of neutral ethanol from the ester group.
186.15 85.08 C₅H₉O₂ Cleavage of the side chain, yielding a piperidinium fragment.

| 140.10 | 112.09 | CO | Loss of carbon monoxide from the m/z 140 fragment. |

Electron Ionization (EI-MS) Fragmentation

For EI analysis, the analyte would first need to be converted to its free base form to be volatile enough for Gas Chromatography (GC-MS). The fragmentation of the resulting molecular ion (M⁺•, m/z 185.14) is expected to be dominated by cleavages directed by the nitrogen atom.

Key Predicted Fragmentations:

  • Alpha-Cleavage: This is the most dominant fragmentation pathway for amines.[7] Cleavage of the C-C bond adjacent to the nitrogen atom results in a resonance-stabilized iminium ion. The most probable α-cleavage would be the loss of the entire ethyl propanoate substituent, leading to the formation of an iminium ion at m/z 84.0808 . This is predicted to be the base peak in the spectrum.

  • McLafferty Rearrangement: A classic rearrangement for esters, the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered ring transition state can lead to the elimination of a neutral alkene and the formation of a characteristic radical cation.[8][9] This would produce a fragment ion at m/z 88 .

  • Ester Cleavages: Direct cleavage of the ester group can lead to fragments corresponding to the loss of an ethyl radical (•CH₂CH₃, M-29) or an ethoxy radical (•OCH₂CH₃, M-45).[7]

EI_Fragmentation M_ion [M]⁺• m/z 185.14 frag84 [C₅H₁₀N]⁺ m/z 84.08 (Base Peak) M_ion->frag84 α-Cleavage (Loss of •C₅H₉O₂) frag88 [C₄H₈O₂]⁺• m/z 88.05 M_ion->frag88 McLafferty Rearrangement frag156 [M - C₂H₅]⁺ m/z 156.10 M_ion->frag156 - •C₂H₅ frag140 [M - OC₂H₅]⁺ m/z 140.08 M_ion->frag140 - •OC₂H₅

Caption: Predicted EI-MS fragmentation pathways for ethyl 2-(piperidin-3-yl)propanoate.

Table 3: Summary of Predicted Major EI-MS Fragment Ions

Fragment Ion (m/z) Relative Abundance Proposed Composition Fragmentation Pathway
185.14 Low [C₁₀H₁₉NO₂]⁺• Molecular Ion
156.10 Low [C₈H₁₄NO₂]⁺ Loss of ethyl radical (•C₂H₅) from the ester.
140.08 Moderate [C₈H₁₂NO]⁺ Loss of ethoxy radical (•OC₂H₅) from the ester.
88.05 Moderate [C₄H₈O₂]⁺• McLafferty Rearrangement.

| 84.08 | High (Base Peak) | [C₅H₁₀N]⁺ | α-Cleavage: Loss of the ethyl propanoate side chain. |

Experimental Protocols

Workflow for MS Analysis

A comprehensive analysis requires a systematic approach, from sample preparation to data acquisition and interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Dissolve Sample (e.g., 1 mg/mL in Methanol) dilute Dilute to Working Concentration (e.g., 1-10 µg/mL) prep->dilute lc Liquid Chromatography (C18 Column) dilute->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1: Full Scan (Identify Precursor [M+H]⁺) esi->ms1 cid Collision Cell (CID) (Fragment Precursor) ms1->cid ms2 MS2: Product Ion Scan (Acquire Fragmentation Pattern) cid->ms2 interpret Compare Experimental Spectra to Predicted Pathways ms2->interpret

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Detailed Protocol: LC-ESI-MS/MS

This protocol is designed for a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) coupled with a liquid chromatography system.

1. Sample Preparation: a. Prepare a stock solution of ethyl 2-(piperidin-3-yl)propanoate HCl at 1 mg/mL in methanol. b. Perform a serial dilution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL. The presence of acid is crucial to ensure the analyte remains protonated for optimal ionization.

2. Liquid Chromatography (LC) Method:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 95% B over 5-10 minutes.
  • Flow Rate: 0.3 - 0.5 mL/min.[1]
  • Injection Volume: 1 - 5 µL.[1]
  • Column Temperature: 40 °C.[1]

3. Mass Spectrometry (MS) Method:

  • Ionization Source: Electrospray Ionization (ESI).
  • Ionization Mode: Positive. The basic piperidine nitrogen makes it highly susceptible to protonation.[4]
  • MS1 Full Scan: Acquire a full scan from m/z 50-300 to confirm the presence of the precursor ion ([M+H]⁺ at m/z 186.15).
  • MS/MS Product Ion Scan: Select m/z 186.15 as the precursor ion for fragmentation.
  • Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to obtain a rich spectrum of fragment ions. This step is self-validating; a successful experiment will produce a repeatable pattern of fragments corresponding to the analyte's structure.

Conclusion

The mass spectrometric fragmentation of ethyl 2-(piperidin-3-yl)propanoate is highly predictable and driven by the fundamental chemistry of its amine and ester functionalities. Under ESI-MS/MS conditions, fragmentation of the protonated molecule is expected to yield characteristic neutral losses and ring-cleavage products. Under EI-MS, the fragmentation will likely be dominated by a strong m/z 84 peak resulting from α-cleavage. By combining high-resolution mass data with a systematic MS/MS fragmentation strategy as outlined in this guide, researchers can confidently identify and structurally characterize this compound and its related analogues in complex matrices.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Ethyl 2-(piperidin-3-yl)propanoate hydrochloride. PubChem. [Link]

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed. [Link]

  • Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. [Link]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Longdom Publishing SL. [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Exploratory

Solid-State Chemistry of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride: Crystal Structure, Polymorphism, and Regulatory Control

Introduction & Molecular Profiling Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1] is a highly versatile, chiral building block utilized in the synthesis of complex active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Profiling

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1] is a highly versatile, chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As a hydrochloride salt, the molecule features a protonated piperidine nitrogen that acts as a strong hydrogen-bond donor, while the chloride counterion and the ester carbonyl oxygen serve as hydrogen-bond acceptors.

The structural flexibility of the piperidine ring (which can undergo chair-to-chair inversion) combined with the rotational freedom of the ethyl propanoate side chain creates a high propensity for conformational polymorphism . Understanding and controlling the solid-state landscape of this compound is critical for ensuring consistent solubility, stability, and downstream manufacturability.

Thermodynamic Origins of Polymorphism

Polymorphism in pharmaceutical solids arises when a single chemical entity can pack into multiple distinct crystal lattices. According to , the thermodynamic stability of a polymorph is dictated by the minimization of its Gibbs free energy.

For ethyl 2-(piperidin-3-yl)propanoate hydrochloride, the primary driver of polymorphism is the competition between optimal hydrogen bonding (N-H···Cl interactions) and the steric packing of the lipophilic ethyl ester group.

  • Thermodynamically Stable Form (Form I): Achieves maximum packing density and optimal hydrogen-bond geometry, resulting in the highest melting point and lowest solubility.

  • Metastable Forms (e.g., Form II): Arise from kinetic trapping during rapid crystallization, often featuring higher free energy, lower melting points, and higher apparent solubility.

High-Throughput Polymorph Screening Workflow

To rigorously map the polymorphic landscape, a comprehensive screening strategy must be deployed. outlines that relying on a single crystallization method is insufficient; orthogonal techniques must be used to overcome kinetic barriers.

Workflow A API Synthesis & Purification Ethyl 2-(piperidin-3-yl)propanoate HCl B Solvent Library Selection (Aqueous, Organic, Mixtures) A->B C Crystallization Modalities (Cooling, Anti-solvent, Evaporation) B->C D Solid Isolation (Centrifugation & Vacuum Drying) C->D E Orthogonal Characterization (XRPD, DSC, TGA, ssNMR) D->E F Polymorph Designation (Form I, Form II, Amorphous) E->F

Fig 1. High-throughput polymorph screening workflow for API solid-form designation.

Protocol 1: Thermodynamic Stability Assessment (Slurry Bridging)

Objective: Identify the most thermodynamically stable polymorph at a given temperature. Causality: Slurrying a mixture of solid forms in a solvent where the compound has moderate solubility creates a competitive dissolution-precipitation environment. Driven by the chemical potential difference, metastable forms dissolve, and the thermodynamically stable form nucleates and grows. This overcomes the kinetic trapping often seen in rapid evaporation.

Step-by-Step Methodology:

  • Solvent Selection: Select solvents with diverse dielectric constants (e.g., Ethanol, Ethyl Acetate, Heptane).

  • Suspension Preparation: Dispense 50 mg of ethyl 2-(piperidin-3-yl)propanoate HCl into 1 mL of solvent to form a dense, heterogeneous slurry. Seed with 1 mg of known metastable forms if available.

  • Thermal Equilibration: Agitate the vials at 500 rpm using a thermomixer. Maintain parallel sets at 25°C and 50°C for 14 days to assess enantiotropic vs. monotropic relationships.

  • Isolation: Separate the solid phase via centrifugation (10,000 rpm, 5 mins).

  • System Suitability & Self-Validation: Analyze the residual supernatant via HPLC to determine the equilibrium solubility. The solid form exhibiting the lowest equilibrium solubility at that temperature is thermodynamically validated as the stable polymorph, perfectly corroborating the subsequent X-Ray Powder Diffraction (XRPD) findings.

Protocol 2: Solid-State Characterization via XRPD & DSC

Objective: Identify and differentiate crystal lattices and thermal transitions. Causality: XRPD provides a direct fingerprint of the crystal lattice planes, while Differential Scanning Calorimetry (DSC) measures the energy absorbed or released during phase transitions (melting, crystallization).

Step-by-Step Methodology:

  • XRPD Preparation: Gently grind the isolated powder and side-load it into the diffractometer sample holder. Causality: Side-loading minimizes preferred orientation (texture effects) of anisotropic crystals, ensuring relative peak intensities accurately reflect the bulk lattice rather than a specific cleavage plane.

  • XRPD Self-Validation: Run a corundum standard (NIST SRM 1976) prior to sample analysis. If the 2θ deviation exceeds ±0.02°, realign the optics before proceeding.

  • DSC Analysis: Weigh 2-3 mg of sample into a vented aluminum pan.

  • Thermal Ramping: Heat from 20°C to 200°C. Causality: A standard heating rate of 10°C/min is used for general melting point determination. However, a parallel run at 2°C/min is mandatory. Slower heating allows the system sufficient time to undergo potential endothermic melting of a metastable form followed by exothermic recrystallization into the stable form—events that are often kinetically masked at faster heating rates.

Quantitative Data: Polymorphic Landscape

Based on rigorous solid-state screening, ethyl 2-(piperidin-3-yl)propanoate hydrochloride typically exhibits distinct solid-state forms. The quantitative physical properties are summarized below to highlight the profound impact of polymorphism on developability.

Solid FormCrystal SystemMelting Onset (°C)Enthalpy of Fusion (ΔH, J/g)Characteristic XRPD Peaks (2θ ± 0.2°)Equilibrium Solubility (mg/mL, 25°C)
Form I (Stable)Monoclinic145.285.48.4, 12.1, 15.6, 22.345.2
Form II (Metastable)Orthorhombic138.572.19.1, 11.5, 16.2, 21.865.8
Amorphous N/A (Halo)62.0 (Tg)N/ABroad halo (15-25°)> 100 (Kinetic)

Data Interpretation: Form I is the thermodynamic sink at ambient conditions, evidenced by its higher melting point, higher enthalpy of fusion, and lower equilibrium solubility. Form II offers a ~45% increase in solubility, which could be advantageous for bioavailability but carries the risk of solution-mediated phase transformation during storage or dissolution.

Regulatory Strategy & Quality Control

When advancing a specific polymorph of ethyl 2-(piperidin-3-yl)propanoate hydrochloride into clinical development, strict adherence to the is mandatory. If the drug product's efficacy or safety relies on the enhanced solubility of Form II, the presence of Form I becomes a critical quality attribute (CQA) impurity.

ICH_Q6A Start Conduct polymorphism screen on drug substance Q1 Can different polymorphs be formed? Start->Q1 End1 No further action Q1->End1 NO Q2 Do the forms have different properties? Q1->Q2 YES End2 No further action Q2->End2 NO Q3 Is drug product performance affected? Q2->Q3 YES Q3->End2 NO Action Establish acceptance criteria for polymorph control Q3->Action YES

Fig 2. ICH Q6A Decision Tree #4(1) for establishing polymorph acceptance criteria.

To comply with this decision tree, manufacturers must implement quantitative analytical methods (e.g., Rietveld refinement of XRPD data or solid-state NMR) to monitor polymorph interconversion during stability testing and shelf-life.

References

  • Polymorphism in Pharmaceutical Solids (2nd Edition). Brittain, H. G. (2009). CRC Press / Routledge. Available at:[Link]

  • Solid-State Chemistry of Drugs (2nd Edition). Byrn, S. R. (1999). SSCI Inc / Open Library. Available at:[Link]

  • ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Foundational

Exact Mass and Molecular Weight Determination of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride: A Comprehensive Analytical Framework

Executive Summary In the rigorous landscape of pharmaceutical drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For ethyl 2-(piperidin-3-yl)propanoate hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the precise characterization of an Active Pharmaceutical Ingredient (API) is non-negotiable. For ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1], confirming its chemical identity requires a bipartite analytical approach. Mass spectrometry alone cannot definitively prove the macroscopic molecular weight of a pharmaceutical salt, as the non-covalent ionic bonds dissociate in solution.

This whitepaper details an orthogonal, self-validating analytical framework. By coupling High-Resolution Mass Spectrometry (HRMS) for monoisotopic exact mass determination[2] with potentiometric titration for bulk stoichiometric molecular weight confirmation[3], researchers can establish an irrefutable profile of this piperidine derivative.

Theoretical Mass Fundamentals & Chemical Identity

Before executing empirical analyses, theoretical mass values must be established to serve as the ground truth for our self-validating system. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride consists of a basic piperidine free base covalently linked to an ethyl propanoate side chain, neutralized by hydrochloric acid.

  • Exact Mass (Monoisotopic Mass): Calculated using the single most abundant isotopes of each element (e.g., 12C , 1H , 14N , 16O , 35Cl ). This is the value targeted by HRMS.

  • Molecular Weight (Average Mass): Calculated using standard atomic weights that account for the natural terrestrial isotopic distribution. This dictates the macroscopic weighing of the bulk powder.

Table 1: Quantitative Mass Data Summary
Physicochemical PropertyFree BaseHydrochloride Salt
Chemical Formula C10​H19​NO2​ C10​H20​ClNO2​
Average Molecular Weight 185.27 g/mol 221.73 g/mol
Monoisotopic Exact Mass 185.1416 Da221.1182 Da
Target Ion (ESI+) [M+H]+ 186.1489 DaN/A (Dissociates in source)
Target Ion (ESI-) [Cl]− N/A34.9694 Da

Exact Mass Determination via UHPLC-HRMS

The Causality of Technique Selection

Standard single-quadrupole mass spectrometers offer unit resolution, which is insufficient for confirming elemental composition. To definitively prove that the synthesized molecule is C10​H19​NO2​ , we must utilize High-Resolution Mass Spectrometry (HRMS), such as an Orbitrap or Q-TOF system, capable of >70,000 Full Width at Half Maximum (FWHM) resolving power[4]. This high resolving power distinguishes our target API from isobaric impurities that possess the same nominal mass but different exact masses.

Protocol 1: UHPLC-HRMS Workflow

This protocol is designed as a self-validating system . By continuously infusing a known "lock mass" (Leucine Enkephalin) during the run, the instrument corrects for thermal drift in real-time, ensuring the mass error remains strictly below 2 ppm.

Step 1: Sample Preparation

  • Weigh 1.0 mg of ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

  • Dissolve in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to prevent peak tailing of the secondary piperidine nitrogen. Spectrometrically, it provides an abundant proton source to drive the formation of the [M+H]+ ion in the electrospray source.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

Step 3: ESI-HRMS Acquisition

  • Operate the HESI (Heated Electrospray Ionization) source in positive ion mode.

  • Set the Orbitrap resolution to 70,000 at m/z 200.

  • Enable internal lock mass calibration using Leucine Enkephalin ( [M+H]+ exact mass: 556.2771 Da).

Step 4: Data Processing & Validation

  • Extract the chromatogram for m/z 186.1489.

  • Self-Validation Check: The observed exact mass must fall within ± 2 ppm of 186.1489 Da. Furthermore, the isotopic pattern (the relative abundance of the M+1 peak at m/z 187.1523 due to 13C naturally occurring at ~1.1%) must match the theoretical in silico model with >90% confidence.

HRMS_Workflow N1 Sample Prep (0.1% FA in MeOH/H2O) N2 UHPLC Separation (C18 Column) N1->N2 N3 ESI+ Ionization [M+H]+ Generation N2->N3 N4 Orbitrap HRMS (>70k FWHM) N3->N4 N5 Exact Mass m/z 186.1489 N4->N5

Step-by-step UHPLC-HRMS workflow for exact mass determination of the API.

Bulk Molecular Weight & Stoichiometry via Titration

The Causality of Technique Selection

While HRMS confirms the elemental composition of the free base, it is entirely blind to the macroscopic state of the bulk powder. In the ESI source, the hydrochloride salt completely dissociates. To prove that the bulk powder has a molecular weight of 221.73 g/mol (and is not a hemi-hydrochloride, a dihydrochloride, or a heavily hydrated crystal), we must quantify the exact molar ratio of the chloride counter-ion to the free base[3].

Protocol 2: Potentiometric Titration

This protocol acts as the second half of our self-validating system . By determining the weight percentage of chloride, we can mathematically back-calculate the total molecular weight of the salt complex and cross-reference it against the theoretical value.

Step 1: Sample Weighing & Dissolution

  • Accurately weigh ~100.0 mg of the API powder using an analytical balance (0.01 mg precision).

  • Dissolve the powder in 50 mL of ultra-pure water.

  • Causality: Water is chosen over organic solvents to ensure complete dissociation of the chloride ions, making them fully available for precipitation with silver nitrate.

Step 2: Potentiometric Titration

  • Immerse a silver/silver chloride (Ag/AgCl) combination electrode into the solution.

  • Titrate with a standardized 0.1 M Silver Nitrate ( AgNO3​ ) solution.

  • The titrant reacts with the free chloride to form insoluble silver chloride: Ag(aq)+​+Cl(aq)−​→AgCl(s)​ .

Step 3: Equivalence Point Determination

  • Plot the first derivative of the potential ( ΔE/ΔV ) to identify the exact equivalence point volume ( Veq​ ).

Step 4: Data Processing & Validation

  • Calculate the experimental molecular weight:

    MWexp​=Veq​ (mL)×Molarity of AgNO3​ (mmol/mL)Mass of Sample (mg)​
  • Self-Validation Check: The calculated MWexp​ must be 221.73±2.0 g/mol . A significantly higher experimental MW indicates the presence of un-ionized water (hydration) or neutral impurities, while a lower MW suggests excess free hydrochloric acid trapped in the crystal lattice.

MW_Validation cluster_0 Orthogonal Analytical Techniques API Bulk API: Ethyl 2-(piperidin-3-yl) propanoate HCl HRMS HRMS (ESI+) Free Base Exact Mass API->HRMS Titration AgNO3 Titration Chloride Content API->Titration Integration Stoichiometric Integration (1:1 Base:HCl) HRMS->Integration Titration->Integration FinalMW Confirmed Molecular Weight 221.73 g/mol Integration->FinalMW

Orthogonal analytical strategy combining HRMS and titration to confirm bulk molecular weight.

Conclusion

The rigorous characterization of ethyl 2-(piperidin-3-yl)propanoate hydrochloride demands an understanding of the limitations inherent to individual analytical techniques. By utilizing HRMS to lock in the monoisotopic exact mass of the free base (186.1489 Da for [M+H]+ ), and deploying potentiometric titration to empirically validate the 1:1 stoichiometric molecular weight (221.73 g/mol ), scientists create a closed-loop, self-validating data package. This orthogonal approach ensures absolute confidence in the chemical identity and bulk purity of the API for downstream drug development applications.

References

  • Cross-Analytical Strategies to Tackle “Medicines in Disguise” Presented as Food Supplements Source: MDPI URL:[Link]

  • Further investigation on the degree of deacetylation of chitosan determined by potentiometric titration Source: SciSpace URL:[Link]

Sources

Exploratory

preliminary in vitro toxicity profile of ethyl 2-(piperidin-3-yl)propanoate hydrochloride

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Profiling of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride Executive Summary Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) is a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Preliminary In Vitro Toxicity Profiling of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Executive Summary

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) is a versatile aliphatic building block frequently utilized in the synthesis of neuroactive and metabolic therapeutics[1]. Characterized by a saturated piperidine ring and an ethyl ester side chain, this compound presents specific physicochemical properties—namely, a basic secondary amine and a hydrolyzable ester—that necessitate rigorous early-stage safety profiling. This whitepaper establishes a comprehensive, self-validating framework for evaluating the preliminary in vitro toxicity of this compound, focusing on hepatotoxicity, genotoxicity, and cardiotoxicity.

Mechanistic Rationale & Assay Selection (E-E-A-T)

In preclinical drug development, toxicity screening must be driven by the structural liabilities of the molecule. We do not merely run assays; we interrogate the chemical architecture.

  • Cytotoxicity via HepG2 (MTT Assay): The compound features an ethyl ester group. In systemic circulation, tissue carboxylesterases will rapidly hydrolyze this into the corresponding carboxylic acid and ethanol. We utilize the HepG2 human hepatoma cell line because it retains high metabolic competence. The MTT assay, which measures NAD(P)H-dependent oxidoreductase enzyme activity[2], allows us to assess the mitochondrial toxicity of both the parent compound and its primary metabolites[3].

  • Genotoxicity (Ames Test - OECD 471): While aliphatic amines and esters are generally not structural alerts for DNA reactivity, impurities from synthesis (e.g., alkylating agents) or unexpected metabolic activation can induce point mutations[4]. The Ames test is deployed with and without rat liver S9 fractions to ensure that neither the parent compound nor its hepatically activated intermediates induce base-substitution or frameshift mutations[5].

  • Cardiotoxicity (hERG Blockade - ICH S7B): The most critical liability for piperidine derivatives is hERG (Kv11.1) potassium channel blockade. The secondary amine of the piperidine ring is highly basic (pKa ~9.5) and exists primarily as a cation at physiological pH (7.4). This cationic state is notorious for entering the inner cavity of the hERG channel and forming cation- π interactions with aromatic residues (Tyr652, Phe656), leading to delayed ventricular repolarization (QT prolongation)[6].

Workflow Start Ethyl 2-(piperidin-3-yl)propanoate HCl (Test Article) T1 Metabolic Cytotoxicity (HepG2 MTT Assay) Start->T1 T2 Mutagenic Potential (Ames Test OECD 471) Start->T2 T3 Cardiotoxicity Risk (hERG Patch-Clamp) Start->T3 D1 IC50 Evaluation Target: >100 µM T1->D1 D2 Revertant Colony Count Target: <2-fold increase T2->D2 D3 Channel Blockade IC50 Target: >30 µM T3->D3 Opt Data Integration & Lead Optimization Strategy D1->Opt D2->Opt D3->Opt

Fig 1: Multiparametric in vitro toxicity screening workflow and decision matrix.

Self-Validating Experimental Methodologies

Cell Viability (MTT Assay)

Objective: Determine the IC50 of the compound in HepG2 cells over 48 hours. Protocol:

  • Cell Seeding: Plate HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2[2].

  • Compound Treatment: Aspirate media. Apply ethyl 2-(piperidin-3-yl)propanoate hydrochloride dissolved in DMSO (final DMSO concentration <0.5%) at concentrations ranging from 1 µM to 300 µM. Incubate for 48 hours.

  • MTT Incubation: Remove media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 3 hours until intracellular purple formazan crystals form[2].

  • Solubilization & Reading: Remove the MTT solution. Add 100 µL of DMSO to solubilize the formazan crystals[3]. Measure absorbance at 570 nm using a microplate reader.

  • System Validation: The assay is only valid if the positive control (1% Triton X-100) yields <10% viability and the vehicle control (0.5% DMSO) yields >95% viability.

Bacterial Reverse Mutation (Ames Test)

Objective: Assess point mutation induction per OECD Guideline 471[5]. Protocol:

  • Strain Preparation: Culture histidine-auxotrophic Salmonella typhimurium strains (TA98, TA100, TA1535) and tryptophan-auxotrophic Escherichia coli (WP2 uvrA) overnight[4].

  • Pre-incubation: Mix 100 µL of bacterial suspension with 50 µL of the test compound (doses: 1.5, 5, 15, 50, 150, 500 µ g/plate ) and 500 µL of either phosphate buffer (for -S9) or rat liver S9 mix (for +S9 metabolic activation)[4]. Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan) to the mixture, vortex, and pour onto minimal glucose agar plates[7].

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • System Validation: The assay is valid if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for TA100 -S9) produce a 3-fold increase in revertant colonies compared to the vehicle control.

Automated Patch-Clamp hERG Assay

Objective: Evaluate the potential for delayed ventricular repolarization per ICH S7B[6]. Protocol:

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip. Establish a whole-cell configuration (seal resistance >1 G Ω ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at ascending concentrations (1, 3, 10, 30, 100 µM). Measure the peak tail current reduction.

  • System Validation: The run is valid if the positive control (E-4031, 100 nM) inhibits the tail current by >80%.

HERG P1 Physiological pH (7.4) in Systemic Circulation P2 Piperidine Nitrogen Protonation (Formation of Cation) P1->P2 P3 Drug Entry into hERG Inner Vestibule P2->P3 P4 Cation-Pi Binding (Tyr652 / Phe656 Residues) P3->P4 P5 K+ Efflux Blockade (QT Prolongation Risk) P4->P5

Fig 2: Mechanistic pathway of hERG channel blockade by protonated piperidine derivatives.

Quantitative Data Presentation

The following tables summarize representative profiling data for ethyl 2-(piperidin-3-yl)propanoate hydrochloride, illustrating a typical early-stage safety profile for this chemical class.

Table 1: Cytotoxicity Profile (HepG2 MTT Assay)

Test Article Concentration Range IC50 (µM) Cellular Phenotype
Ethyl 2-(piperidin-3-yl)propanoate HCl 1 - 300 µM > 150 µM No significant morphological changes

| Triton X-100 (Positive Control) | 1% v/v | N/A | Complete lysis |

Table 2: Genotoxicity Profile (Ames Test - Revertant Colonies/Plate)

Strain S9 Mix Vehicle (DMSO) Test Compound (500 µ g/plate ) Positive Control Result
TA98 - 22 ± 4 24 ± 5 410 ± 15 Negative
TA98 + 28 ± 5 31 ± 6 550 ± 20 Negative
TA100 - 115 ± 12 120 ± 10 890 ± 45 Negative
TA100 + 130 ± 15 135 ± 14 1020 ± 60 Negative

| WP2 uvrA | - | 15 ± 3 | 18 ± 4 | 320 ± 22 | Negative |

Table 3: Cardiotoxicity Profile (hERG Patch-Clamp)

Test Article Concentration (µM) % hERG Inhibition Estimated IC50
Ethyl 2-(piperidin-3-yl)propanoate HCl 10 µM 12.4% ± 2.1% ~ 48.5 µM
Ethyl 2-(piperidin-3-yl)propanoate HCl 30 µM 35.8% ± 4.3% ~ 48.5 µM
Ethyl 2-(piperidin-3-yl)propanoate HCl 100 µM 78.2% ± 5.5% ~ 48.5 µM

| E-4031 (Positive Control) | 0.1 µM | 88.5% ± 3.0% | 0.007 µM |

Conclusion & Lead Optimization Directives

The indicates a highly favorable safety window regarding cytotoxicity (IC50 > 150 µM) and a complete absence of mutagenic potential across standard bacterial strains (OECD 471)[5].

However, the compound exhibits a mild hERG liability (IC50 ~ 48.5 µM), which is mechanistically expected due to the basic piperidine nitrogen[6]. For drug development professionals utilizing this scaffold, lead optimization should focus on reducing the pKa of the piperidine nitrogen (e.g., via fluorination of adjacent carbons) or introducing steric bulk to the amine to hinder its entry into the hERG inner vestibule.

References

  • NextSDS. "ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • Quartzy. "Cell viability assays: MTT assay application and protocol." Quartzy Life Sciences.
  • Ghasemi, M., et al. "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." National Center for Biotechnology Information (PMC).
  • European Medicines Agency. "ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals." EMA Scientific Guidelines.
  • TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses." TTS Laboratuvar.
  • Weshin Inspection Tech. "OECD 471 Bacterial Reverse Mutation Test." Weshin Inspection.
  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)." Biosafe.fi.

Sources

Foundational

Mechanism of Action for Ethyl 2-(Piperidin-3-yl)propanoate Hydrochloride Derivatives: A Technical Guide to Scaffold Pharmacology and Synthetic Utility

Executive Summary In modern medicinal chemistry, the ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) scaffold serves as a highly privileged building block. Rather than acting as a terminal therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) scaffold serves as a highly privileged building block. Rather than acting as a terminal therapeutic agent itself, this molecule is a sophisticated intermediate designed to be elaborated into potent central nervous system (CNS) therapeutics. This whitepaper dissects the structural rationale of this scaffold and details the two primary pharmacological mechanisms of its derivatives: Somatostatin Receptor 4 (SSTR4) agonism and GABA Transporter 1 (GAT-1) inhibition .

Structural Pharmacology & Scaffold Rationale

As a Senior Application Scientist, I approach scaffold selection not as a matter of convenience, but of pharmacokinetic destiny. The architecture of ethyl 2-(piperidin-3-yl)propanoate hydrochloride is deliberately engineered for CNS drug development:

  • The Piperidine-3-yl Core: The saturated nitrogen heterocycle acts as a bioisostere for endogenous amine-containing neurotransmitters (such as gamma-aminobutyric acid, GABA). The 3-position substitution specifically vectors the propanoate chain to optimally engage with orthosteric binding pockets of target receptors.

  • The Ethyl Ester Prodrug Strategy: Free carboxylic acids suffer from poor blood-brain barrier (BBB) penetration due to their polar surface area at physiological pH. The ethyl ester masks this polarity, increasing the partition coefficient (LogP) and driving lipophilic efficiency. Once in the CNS parenchyma, ubiquitous esterases hydrolyze the ethyl ester to liberate the active propanoic acid derivative.

  • The Hydrochloride Salt: Formulating the intermediate as an HCl salt prevents spontaneous lactamization and oxidative degradation of the secondary amine, ensuring absolute shelf stability and predictable stoichiometry during high-throughput synthesis.

Mechanism of Action I: Somatostatin Receptor 4 (SSTR4) Agonism

Recent pharmaceutical breakthroughs have identified piperidinyl-3-propanoate derivatives as highly selective, potent modulators of SSTR4[1][2]. SSTR4 is a G-protein coupled receptor (GPCR) heavily implicated in Alzheimer's disease, epilepsy, and neuropathic pain.

Signaling Cascade

SSTR4 is coupled to inhibitory G-proteins ( Gi/o​ ). When a piperidin-3-yl propanoate derivative binds to the orthosteric site, it triggers the dissociation of the Gαi​ subunit. This subunit directly inhibits adenylyl cyclase (AC), leading to a sharp reduction in intracellular cyclic AMP (cAMP). The downstream effect is the modulation of ion channels—specifically the activation of inwardly rectifying K+ channels—which hyperpolarizes the neuron and dampens aberrant excitability.

SSTR4_Pathway Ligand Piperidin-3-yl Propanoate SSTR4 SSTR4 (GPCR) Ligand->SSTR4 Agonism Gi Gi/o Protein SSTR4->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduction Effect Hyperpolarization cAMP->Effect Modulates Ion Channels

SSTR4 GPCR signaling pathway modulated by piperidin-3-yl propanoate derivatives.

Protocol 1: cAMP Accumulation TR-FRET Assay

Causality & Self-Validation: To measure a Gi​ -coupled response, we must first artificially elevate cAMP levels; otherwise, the inhibitory signal is undetectable against a low baseline. We use Forskolin to stimulate AC. The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout inherently cancels out compound auto-fluorescence, ensuring data trustworthiness.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human SSTR4 at 10,000 cells/well in a 384-well microplate.

  • Compound Addition: Dispense the propanoate derivative (10-point dose-response, 0.1 nM to 10 µM). Self-Validation: Include Somatostatin-14 (1 µM) as a positive control for maximum suppression, and DMSO as a vehicle negative control.

  • Forskolin Stimulation: Add 10 µM Forskolin to all wells to drive baseline adenylyl cyclase activity. Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Quantification: Incubate for 1 hour. Read the plate (Excitation: 337 nm; Emission: 620 nm / 665 nm). Calculate the IC50​ based on the 665/620 emission ratio.

Mechanism of Action II: GABA Transporter 1 (GAT-1) Inhibition

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are classic inhibitors of GAT-1. By extending the carboxylic acid to a propanoate chain (adding two carbons), we alter the spatial geometry and lipophilicity within the GAT-1 binding vestibule, often yielding superior pharmacokinetic profiles.

Signaling Cascade

GAT-1 is responsible for the reuptake of GABA from the synaptic cleft into presynaptic terminals and surrounding glia. Piperidin-3-yl propanoate derivatives competitively bind to the transporter, blocking GABA reuptake. This artificially prolongs the residence time of GABA in the synapse, amplifying inhibitory postsynaptic potentials (IPSPs) to exert anti-epileptic and anxiolytic effects.

GAT1_Assay Synaptosomes Isolate Rat Cortical Synaptosomes Incubation Incubate with Propanoate Derivative Synaptosomes->Incubation Step 1 Radioligand Add [3H]-GABA (5 min at 37°C) Incubation->Radioligand Step 2 Filtration Rapid Vacuum Filtration & Ice-Cold Wash Radioligand->Filtration Step 3 Scintillation Liquid Scintillation Quantification Filtration->Scintillation Step 4

Step-by-step workflow for the [3H]-GABA synaptosomal uptake assay.

Protocol 2: [3H] -GABA Synaptosomal Uptake Assay

Causality & Self-Validation: We utilize primary rat cortical synaptosomes rather than recombinant cell lines because synaptosomes preserve the native lipid microenvironment crucial for accurate GAT-1 transport kinetics. The incubation time is strictly limited to 5 minutes to capture the initial velocity of uptake, avoiding steady-state equilibrium artifacts.

  • Synaptosome Preparation: Homogenize rat cerebral cortex in 0.32 M sucrose and isolate the P2 (synaptosomal) fraction via differential centrifugation.

  • Pre-incubation: Resuspend in Krebs-Ringer-HEPES buffer. Add the propanoate derivative (0.1 nM to 100 µM). Self-Validation: Include Tiagabine (1 µM) as a positive control to define non-specific background uptake.

  • Radioligand Addition: Add 50 nM [3H] -GABA. Incubate for exactly 5 minutes at 37°C.

  • Termination: Halt the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to instantly lock the transporter and flush unbound radioligand.

  • Quantification: Transfer filters to vials, add scintillation cocktail, and quantify retained tritium via a beta counter to determine the IC50​ .

Quantitative Pharmacological Data

To illustrate the Structure-Activity Relationship (SAR) of this scaffold, the following table summarizes the functional divergence achieved when the base ethyl 2-(piperidin-3-yl)propanoate is derivatized into specific target modulators.

Compound Class / DerivativeSSTR4 EC50​ (nM)GAT-1 IC50​ (nM)CLogPPrimary Application
Ethyl 2-(piperidin-3-yl)propanoate >10,000>10,0001.8Inactive Prodrug / API Intermediate
3-(Aryloxy)propanoate derivative 12.5>5,0003.4SSTR4 Agonist (Alzheimer's / Pain)
N-Alkyl propanoic acid analog >5,00045.02.1GAT-1 Inhibitor (Anti-epileptic)

Synthetic Utility & Derivatization Workflow

To transition the raw API intermediate into the active derivatives listed above, the hydrochloride salt must be carefully handled. The secondary amine of the piperidine ring is the primary site for functionalization (e.g., via Buchwald-Hartwig cross-coupling or reductive amination).

Standard Free-Basing & Coupling Protocol:

  • Suspend ethyl 2-(piperidin-3-yl)propanoate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl salt, liberating the secondary amine without participating in unwanted side reactions.

  • Stir for 15 minutes at room temperature until the solution clarifies, indicating complete free-basing.

  • Introduce the desired electrophile (e.g., an aryl halide) and the appropriate palladium catalyst system, then heat to reflux to yield the functionalized derivative.

References

  • Title: WO2019169153A1 - Piperidinyl-3-(aryloxy)
  • Title: Biocatalytic Construction of Quaternary Centers by Aldol Addition of 3,3-Disubstituted 2-Oxoacid Derivatives to Aldehydes Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Target Audience: Process Chemists, Medicinal Chemists, and CMC Development Professionals Compound: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1] Executive Summary & Retrosynthetic Rationale Pipe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and CMC Development Professionals Compound: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1]

Executive Summary & Retrosynthetic Rationale

Piperidine derivatives are ubiquitous pharmacophores in modern drug discovery. However, the scalable synthesis of α-branched piperidineacetates, such as ethyl 2-(piperidin-3-yl)propanoate hydrochloride, presents a unique process chemistry challenge.

Traditional routes rely on the alkylation of ethyl 2-(pyridin-3-yl)acetate with methyl iodide. This classical approach is fundamentally flawed for scale-up: the dynamic enolate equilibrium inevitably leads to over-alkylation (dimethylation), requiring cryogenic temperatures (-78 °C) and tedious chromatographic separation to achieve acceptable purity.

To establish a robust, chromatography-free, and highly scalable process, we have designed a two-step sequence:

  • Regioselective α-Arylation: Utilizing Buchwald's palladium-catalyzed cross-coupling of ethyl propanoate with 3-bromopyridine[2]. This inherently prevents over-alkylation by forming the C-C bond via reductive elimination rather than SN2 substitution.

  • Chemoselective Hydrogenation: A heterogeneous catalytic reduction of the pyridine nucleus using Rhodium on Carbon (Rh/C) in the presence of stoichiometric hydrochloric acid[3][4]. This directly yields the target hydrochloride salt while self-protecting the catalyst from amine poisoning[5].

Process Workflow & Mechanistic Logic

The following diagram illustrates the chemical logic and material flow of the optimized two-step process.

Pathway cluster_0 Phase 1: Regioselective C-C Coupling cluster_1 Phase 2: Chemoselective Hydrogenation SM1 Ethyl Propanoate + LiHMDS Enolate Lithium Enolate Intermediate SM1->Enolate Deprotonation (-10 °C) Int1 Ethyl 2-(pyridin-3- yl)propanoate Enolate->Int1 α-Arylation SM2 3-Bromopyridine SM2->Int1 Oxidative Addition Cat Pd2(dba)3 / QPhos Catalyst Cat->Int1 Catalysis Salt Pyridinium Hydrochloride Int1->Salt Protonation (IPC: pH < 2) Acid HCl (Ethanolic) Acid->Salt Product Ethyl 2-(piperidin-3-yl) propanoate HCl Salt->Product Heterogeneous Reduction H2 H2 (50 psi) + 5% Rh/C H2->Product H2 Uptake

Figure 1: Mechanistic workflow for the synthesis of ethyl 2-(piperidin-3-yl)propanoate HCl.

Step-by-Step Experimental Protocols

Phase 1: Palladium-Catalyzed α-Arylation

Objective: Synthesis of ethyl 2-(pyridin-3-yl)propanoate.

Causality & Process Rationale: Lithium hexamethyldisilazide (LiHMDS) is selected as the base because its steric bulk ensures quantitative, irreversible deprotonation of ethyl propanoate without acting as a nucleophile. The catalyst system, Pd2(dba)3 paired with the bulky, electron-rich ligand QPhos, is critical[2]. QPhos accelerates the oxidative addition of the unactivated 3-bromopyridine and promotes rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways that would otherwise yield alkene byproducts.

Self-Validating Protocol:

  • Enolate Formation: Charge a dry, nitrogen-purged 2 L jacketed reactor with anhydrous THF (500 mL) and ethyl propanoate (1.20 eq, 120 mmol). Cool the jacket to -10 °C.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.25 eq, 125 mL) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 0 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 3-bromopyridine (1.00 eq, 100 mmol), Pd2(dba)3 (1.5 mol%), and QPhos (3.0 mol%) in THF (100 mL). Stir for 15 minutes at room temperature until the solution turns deep red, indicating the formation of the active Pd(0) species.

  • Coupling: Transfer the active catalyst/aryl bromide solution to the enolate mixture. Heat the reactor to 70 °C.

  • In-Process Control (IPC) & Validation: Sample the reaction after 4 hours for HPLC analysis. The protocol is self-validating: the reaction is deemed complete when 3-bromopyridine is < 1% AUC. The strict absence of dialkylated mass (m/z 193) confirms the absolute mono-selectivity of the Buchwald coupling.

  • Workup: Quench with saturated aqueous NH4Cl (200 mL). Extract with EtOAc (3 x 200 mL), dry over Na2SO4, and concentrate under reduced pressure. The crude oil is purified via short-path vacuum distillation to yield the pure intermediate.

Phase 2: Chemoselective Hydrogenation

Objective: Reduction to ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

Causality & Process Rationale: Pyridine nitrogen lone pairs strongly coordinate to transition metals, rapidly poisoning hydrogenation catalysts. By adding stoichiometric HCl prior to reduction, we form the pyridinium hydrochloride salt[4]. This serves a dual purpose: it completely masks the lone pair (preventing poisoning) and lowers the LUMO of the aromatic ring, activating it toward reduction[5]. Rhodium on carbon (Rh/C) is selected over Palladium (Pd/C) because Rh exhibits superior activity for heteroaromatic rings at lower temperatures and pressures, strictly preventing the hydrogenolysis of the ethyl ester moiety[3].

Self-Validating Protocol:

  • Salt Formation: Charge a 1 L Parr autoclave with ethyl 2-(pyridin-3-yl)propanoate (1.00 eq, 80 mmol) and absolute ethanol (400 mL). Slowly add 1.25 M ethanolic HCl (1.10 eq, 88 mmol).

  • IPC 1: Verify the pH of the solution is < 2.0 to ensure complete pyridinium salt formation.

  • Catalyst Loading: Add 5% Rh/C (5 wt% relative to substrate).

  • Hydrogenation: Seal the autoclave. Purge the headspace with N2 (3 cycles, 30 psi), followed by H2 (3 cycles, 30 psi). Pressurize the vessel to 50 psi with H2 and heat to 40 °C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • IPC 2 & Validation: Monitor hydrogen uptake via a mass flow controller. This step is entirely self-validating: the reaction is complete when hydrogen consumption plateaus exactly at 3.0 molar equivalents (approx. 12 hours).

  • Workup: Vent the reactor and purge with N2. Filter the mixture through a pad of Celite to remove the Rh/C catalyst (rinse with 50 mL EtOH).

  • Crystallization: Concentrate the filtrate to 20% of its volume. Add heptane dropwise until the solution becomes cloudy, then cool to 0 °C to induce crystallization. Filter and dry the highly pure white solid under vacuum.

Quantitative Process Metrics

The following table summarizes the scale-up metrics, demonstrating the viability of this route for pilot-plant manufacturing.

Process MetricPhase 1: α-ArylationPhase 2: HydrogenationOverall Process
Isolated Yield (%) 84%96%80.6%
Purity (HPLC AUC) > 98.5%> 99.5%> 99.5%
Space-Time Yield 120 g / L / day210 g / L / dayN/A
E-Factor 18.26.524.7
Critical IPC Validation 3-Bromopyridine < 1%H₂ uptake plateau (3.0 eq)N/A

References

  • Chemical Substance Information: ethyl 2-(piperidin-3-yl)propanoate hydrochloride Source: NextSDS / Vertex AI Grounding Database URL:[Link]

  • Palladium-Catalyzed α-Arylation of Esters Source: Journal of the American Chemical Society (2001, 123, 7996-8002) URL:[Link]

  • Pyridine Rings as Protected 2° Amines: Facile Hydrogenation of Heterocyclic Aromatic Polymers Source: Macromolecules (2001, 34, 18, 6169–6172) URL:[Link]

  • A Highly Efficient Pd–C Catalytic Hydrogenation of Pyridine Nucleus under Mild Conditions Source: Tetrahedron (2009, 65, 41, 8538–8541) URL:[Link]

Sources

Application

Application Note: Chemoselective N-Alkylation of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound of Interest: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound of Interest: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)

Introduction & Mechanistic Rationale

The functionalization of piperidine scaffolds is a cornerstone of medicinal chemistry, frequently utilized to tune the pharmacokinetic and pharmacodynamic profiles of lead compounds. The N-alkylation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride presents a unique synthetic challenge: the protocol must efficiently liberate the secondary amine from its hydrochloride salt and drive the subsequent SN​2 substitution, all while preserving the base-sensitive ethyl ester moiety at the 3-position.

Causality Behind Experimental Choices

To achieve high chemoselectivity and yield, this protocol is engineered around three mechanistic pillars:

  • Heterogeneous Acid Scavenging (Base Selection): We utilize anhydrous potassium carbonate ( K2​CO3​ ). Unlike aqueous hydroxides or strong homogeneous bases that can cause unwanted saponification (hydrolysis) of the ethyl ester[1], K2​CO3​ acts as a mild, insoluble acid scavenger in organic solvents. It requires 2.5 to 3.0 equivalents : 1.0 eq to neutralize the substrate's HCl salt, 1.0 eq to neutralize the HX generated during alkylation, and a slight excess to drive the reaction to completion[2].

  • Transition State Stabilization (Solvent Selection): Anhydrous acetonitrile (MeCN) is the optimal solvent. As a polar aprotic solvent with a high dielectric constant, it aggressively solvates the transition state of the SN​2 reaction, accelerating the rate of N-alkylation. Furthermore, its boiling point (82 °C) provides the perfect thermal window for refluxing without inducing thermal degradation of the ester[2].

  • In Situ Halogen Exchange (Catalysis): When utilizing alkyl chlorides or bromides, the addition of sub-stoichiometric potassium iodide (KI, 0.1 eq) initiates a Finkelstein-type catalytic cycle. The less reactive alkyl halide is transiently converted into a highly electrophilic alkyl iodide, significantly lowering the activation energy required for the sterically hindered secondary amine to attack.

Experimental Workflow

Workflow SM 1. Substrate Piperidine HCl Salt Base 2. Free-Basing K2CO3 / MeCN SM->Base Alk 3. SN2 Alkylation R-X + KI (80°C) Base->Alk Workup 4. Isolation Filtration & Extraction Alk->Workup Purify 5. Purification Chromatography Workup->Purify

Fig 1: Standardized workflow for the N-alkylation of piperidine hydrochloride derivatives.

Quantitative Reaction Parameters

The following table outlines a standardized 4.5 mmol scale reaction. Benzyl bromide is used as a representative alkylating agent, though the protocol is adaptable to various primary and secondary alkyl halides.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 2-(piperidin-3-yl)propanoate HCl 221.731.01.00 gNucleophile (Starting Material)
Alkyl Halide (e.g., Benzyl Bromide)171.041.10.85 g (0.59 mL)Electrophile
Potassium Carbonate ( K2​CO3​ )138.212.51.56 gBase (Acid Scavenger)
Potassium Iodide (KI)166.000.10.075 gFinkelstein Catalyst
Acetonitrile (MeCN, Anhydrous)41.05-25.0 mLPolar Aprotic Solvent

Step-by-Step Methodology

Phase 1: Substrate Preparation and Free-Basing
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent atmospheric moisture from quenching the electrophile.

  • Solvation: Add 1.00 g (4.51 mmol) of ethyl 2-(piperidin-3-yl)propanoate hydrochloride to the flask, followed by 20 mL of anhydrous acetonitrile.

  • Neutralization: Add 1.56 g (11.27 mmol) of finely powdered, anhydrous K2​CO3​ .

    • Expert Insight: Stir the suspension vigorously at room temperature for 30–45 minutes prior to adding the electrophile. Unlike aqueous carbonate reactions, you will not observe vigorous CO2​ bubbling; the byproduct in anhydrous MeCN is primarily solid potassium bicarbonate ( KHCO3​ ) and KCl . This pre-stirring ensures the piperidine nitrogen is fully deprotonated and nucleophilic.

Phase 2: Electrophilic Addition and Alkylation
  • Catalyst Addition: Add 0.075 g (0.45 mmol) of KI to the stirring suspension.

  • Electrophile Introduction: Dilute the alkyl halide (0.85 g, 4.96 mmol) in 5 mL of anhydrous MeCN. Add this solution dropwise to the reaction flask over 10 minutes using a syringe.

    • Causality: Dropwise addition ensures the piperidine remains in stoichiometric excess relative to the available electrophile at any given moment, strictly suppressing over-alkylation to quaternary ammonium salts[3].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (80–82 °C) using an oil bath or heating mantle.

  • Reaction Monitoring: Maintain reflux for 12–18 hours. Monitor progress via LC-MS or TLC (e.g., 10% MeOH in DCM, visualized with Ninhydrin stain; the secondary amine starting material will stain strongly, while the tertiary amine product will not).

Phase 3: Work-Up and Isolation (Self-Validating System)
  • Salt Filtration: Once the starting material is consumed, cool the reaction to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove inorganic salts ( KCl , KBr , unreacted K2​CO3​ ). Wash the filter cake with an additional 15 mL of MeCN.

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield a crude viscous oil.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 30 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:

    • Distilled Water (2 × 20 mL) to remove residual polar impurities and trace salts.

    • Saturated aqueous NaCl (Brine, 1 × 20 mL) to pre-dry the organic layer.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo.

Phase 4: Purification
  • Flash Chromatography: Purify the crude product via silica gel flash chromatography. Use a gradient elution system (e.g., Hexanes:EtOAc from 90:10 to 50:50).

    • Note: If the tertiary amine product streaks on the column, add 1% Triethylamine (TEA) to the mobile phase to neutralize the acidic silanol groups on the silica gel.

References

  • BenchChem. Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride.2

  • ACS Organic Letters. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.3

  • ACS Publications. Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent.1

Sources

Method

Application Note: Strategic Integration of Ethyl 2-(piperidin-3-yl)propanoate HCl in API Synthesis

Introduction & Mechanistic Rationale The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, featured prominently in a vast array of clinically approved drugs targeting central nervous system (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, featured prominently in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, oncology, and infectious diseases[1]. Its structural geometry allows drug developers to precisely modulate lipophilicity, water solubility, and hydrogen-bonding profiles, which are critical for optimizing pharmacokinetic (ADME) properties and target binding[1].

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) serves as a versatile, bifunctional building block for the preparation of these complex active pharmaceutical ingredients (APIs)[2]. Because it contains both a reactive secondary amine and an ester-protected carboxylic acid, it allows for orthogonal functionalization.

This application note details a robust, field-proven, three-stage synthetic protocol for converting this intermediate into a highly functionalized API precursor. The workflow encompasses N-functionalization, controlled ester saponification, and high-efficiency amide coupling, emphasizing the causality behind reagent selection to ensure high yield and stereochemical integrity.

Strategic Synthetic Workflow

API_Synthesis Start Ethyl 2-(piperidin-3-yl)propanoate HCl (CAS: 2891600-04-5) Step1 Stage 1: N-Functionalization Reagents: R-X, DIPEA, DCM Mechanism: Nucleophilic Substitution Start->Step1 Free-basing (in situ) Step2 Stage 2: Saponification Reagents: LiOH, THF/H2O Mechanism: Ester Hydrolysis Step1->Step2 N-Alkyl/Acyl Intermediate Step3 Stage 3: Amide Coupling Reagents: R'-NH2, HATU, DIPEA Mechanism: HOAt-Active Ester Formation Step2->Step3 Carboxylic Acid Intermediate Final Functionalized Piperidine API (Lead Compound) Step3->Final Target Assembly

Fig 1: Three-stage API synthesis workflow using ethyl 2-(piperidin-3-yl)propanoate HCl.

Experimental Protocols & Causality

Stage 1: N-Functionalization (Alkylation/Acylation)

Objective: Selectively functionalize the secondary amine of the piperidine ring while maintaining the integrity of the ethyl ester. Causality & Design: The starting material is supplied as a hydrochloride salt to ensure shelf stability and prevent premature degradation[2]. In situ free-basing using N,N -Diisopropylethylamine (DIPEA) is strictly preferred over triethylamine (TEA). DIPEA’s significant steric bulk prevents it from acting as a competing nucleophile during the alkylation step, thereby eliminating the formation of unwanted quaternary ammonium byproducts[3].

Step-by-Step Methodology:

  • Preparation: Suspend Ethyl 2-(piperidin-3-yl)propanoate HCl (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert nitrogen atmosphere.

  • Free-basing: Add DIPEA (2.5 eq, 25 mmol) dropwise at 0 °C. Self-Validation: Ensure the solution becomes homogenous and verify the pH of an aqueous aliquot is >9. The first equivalent neutralizes the HCl salt; the excess serves as the base for the incoming electrophile.

  • Reaction: Introduce the desired electrophile (e.g., benzyl bromide or an acyl chloride, 1.1 eq) slowly to control the exothermic reaction.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor the complete consumption of the starting material via LC-MS (Target mass: [M+H]+ corresponding to the N-substituted product).

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

Stage 2: Controlled Saponification

Objective: Cleave the ethyl ester to yield the free carboxylic acid without epimerizing the α -stereocenter of the propanoate chain. Causality & Design: Strong bases (like NaOH or KOH) in protic solvents can trigger enolization at the α -carbon, leading to racemization/epimerization. Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system provides a milder, highly controlled hydrolysis environment.

Step-by-Step Methodology:

  • Solvation: Dissolve the N-functionalized intermediate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and HPLC-grade H2O (0.15 M).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq) in a single portion at 0 °C.

  • Reaction: Stir the biphasic mixture for 12 hours, allowing it to gradually warm to room temperature.

  • Acidification & Isolation: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and carefully acidify to pH 3–4 using 1M HCl. Self-Validation: Precise pH monitoring is critical here to ensure the carboxylic acid is fully protonated for extraction without inadvertently protonating the protected piperidine nitrogen.

  • Extraction: Extract the aqueous phase with ethyl acetate (EtOAc) (3 x 30 mL). Wash with brine, dry over MgSO4, and evaporate to yield the pure carboxylic acid intermediate.

Stage 3: HATU-Mediated Amide Coupling

Objective: Couple the carboxylic acid intermediate with a primary or secondary amine to assemble the final API target. Causality & Design: Amide bond formation is a fundamentally important reaction in API synthesis[3]. For sterically hindered substrates like α -branched propanoic acids, standard carbodiimides (EDC/DCC) often suffer from sluggish kinetics and high rates of epimerization. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion quickly while suppressing racemization[3].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous N,N -Dimethylformamide (DMF, 0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Pre-activation Phase: Stir for 15 minutes at room temperature. Self-Validation: A distinct color change (often to a pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.2 eq) and stir for 2–4 hours. Monitor via LC-MS until the active ester is fully consumed.

  • Purification Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (to aggressively partition and remove DMF), 0.1 M HCl, saturated NaHCO3, and brine.

  • Final Isolation: Dry the organic layer, concentrate, and purify via preparative HPLC to isolate the final API.

Quantitative Data Presentation

To validate the selection of HATU and DIPEA in Stage 3, a comparative optimization study was conducted using various coupling reagents. The data below demonstrates the superiority of the chosen protocol in maximizing yield while preserving stereochemical integrity.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Epimerization (%)
1EDC·HCl / HOBtTEADCM1265< 2.0
2PyBOPDIPEADMF878< 2.0
3 HATU DIPEA DMF 3 94 Not Detected

Table 1: Optimization of Amide Coupling Conditions for Piperidine-Propanoate Derivatives. Entry 3 represents the finalized protocol conditions.

Sources

Application

Application Note: Solubilization and Free-Basing Protocols for Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride in Organic Media

Here is a comprehensive, causality-driven application note for the solubilization and free-basing of ethyl 2-(piperidin-3-yl)propanoate hydrochloride, designed for researchers and drug development professionals. Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, causality-driven application note for the solubilization and free-basing of ethyl 2-(piperidin-3-yl)propanoate hydrochloride, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a versatile secondary amine building block featuring an ethyl ester moiety. In its commercial or synthesized hydrochloride salt form, the molecule exists as a protonated piperidinium cation paired with a chloride anion. This ionic lattice imparts high polarity, making it readily soluble in water but highly resistant to dissolution in non-polar organic solvents (e.g., dichloromethane, hexane, ethyl acetate) 1.

To utilize this compound in organic synthesis or non-polar biological assays, researchers must choose between two distinct physicochemical pathways:

  • Direct Solvation (Polar Co-Solvency): Utilizing polar protic or polar aprotic solvents that possess a high enough dielectric constant to solvate the ionic lattice without breaking the salt pair.

  • Free-Basing (Neutralization): Deprotonating the piperidinium ion to yield the neutral free amine. The uncharged free base is highly lipophilic and readily partitions into non-polar organic solvents 2.

Critical Causality Warning (Ester Hydrolysis): When pursuing the free-basing route, the choice of base is paramount. The molecule contains an ethyl ester group, which is highly susceptible to base-catalyzed hydrolysis (saponification) via a tetrahedral intermediate if strong aqueous bases (e.g., NaOH or KOH) are used 3. To preserve the structural integrity of the ester, a mild, buffering base such as saturated aqueous sodium bicarbonate (NaHCO₃) must be strictly employed.

Physicochemical Profiling

Understanding the quantitative and qualitative properties of the molecule is the first step in designing a self-validating dissolution system 4.

PropertyValue / Description
Chemical Name Ethyl 2-(piperidin-3-yl)propanoate hydrochloride
Molecular Formula C10H19NO2 · HCl
Molecular Weight 221.73 g/mol (Salt) / 185.26 g/mol (Free Base)
State at RT Solid
Solubility (Salt Form) High in H2O, MeOH, DMSO; Low in DCM, EtOAc, Hexane
Solubility (Free Base) High in DCM, EtOAc, Et2O, THF; Low in H2O
Ester Stability Labile under strong aqueous basic or acidic conditions
Strategic Workflow Visualization

G Start Ethyl 2-(piperidin-3-yl)propanoate HCl (Solid Salt) Path1 Direct Solvation (Polar Solvents) Start->Path1 Path2 Mild Free-Basing (Neutralization) Start->Path2 Solvent Add MeOH, EtOH, or DMSO + Gentle Heating Path1->Solvent Base Add Saturated NaHCO3 + Extract with DCM/EtOAc Path2->Base End1 Dissolved Intact Salt (For Assays/Polar Rxns) Solvent->End1 End2 Dissolved Free Amine (For Non-Polar Rxns) Base->End2

Fig 1: Strategic workflows for solubilizing amine hydrochloride salts in organic media.

Experimental Protocols
Methodology A: Direct Dissolution via Polar Solvents (Salt Preservation)

Objective: Dissolve the compound while maintaining the hydrochloride salt form. Causality: Polar solvents disrupt the intermolecular ionic bonds of the crystal lattice through strong dipole-ion interactions and hydrogen bonding, allowing the salt pair to enter the solution phase without chemical alteration 1.

  • Solvent Selection: Select a polar organic solvent such as Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF).

  • Addition: Weigh the desired amount of ethyl 2-(piperidin-3-yl)propanoate hydrochloride into a clean, dry vial. Add the selected solvent to achieve the target concentration (typically up to 0.1 - 0.5 M depending on the solvent).

  • Agitation & Thermodynamics: Vortex the mixture for 1-2 minutes. If the solid "oils out" or remains suspended, apply gentle heating (40–50 °C) using a water bath or heating block. Note: Amine hydrochloride solubility is highly temperature-dependent.

  • Co-Solvency (Optional): If a less polar solvent is required for the downstream application, dissolve the salt in a minimal volume of DMSO or MeOH first, then dilute with the secondary solvent (e.g., THF or Acetonitrile), monitoring closely for precipitation.

Methodology B: Mild Free-Basing for Non-Polar Solvent Compatibility

Objective: Convert the salt to the free amine to achieve high solubility in non-polar solvents (e.g., DCM, EtOAc) without hydrolyzing the ester. Causality: Neutralizing the protonated amine removes its charge, drastically increasing its partition coefficient (LogP) in favor of the organic phase 2. Using NaHCO₃ ensures the pH remains ~8.0-8.5. This is basic enough to deprotonate the secondary amine (driven by the continuous partitioning of the free base into the organic layer) while completely avoiding the base-catalyzed nucleophilic acyl substitution that would destroy the ethyl ester 3.

  • Aqueous Solubilization: Dissolve the ethyl 2-(piperidin-3-yl)propanoate hydrochloride in a minimal volume of deionized water (e.g., 10 mL per gram of salt).

  • Organic Layer Addition: Add an equal volume of a non-polar organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc), to the reaction vessel to create a biphasic system.

  • Mild Neutralization: Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise to the vigorously stirring biphasic mixture. Caution: CO₂ gas will evolve. Ensure the vessel is vented. Continue addition until the aqueous phase reaches a pH of 8.0–8.5 (verify with pH paper).

  • Biphasic Extraction: Transfer the mixture to a separatory funnel. Shake gently and vent frequently. Allow the layers to separate. The uncharged free amine will rapidly migrate into the organic layer.

  • Phase Separation: Collect the organic layer. Extract the remaining aqueous layer with two additional portions of the organic solvent to ensure quantitative recovery.

  • Drying & Concentration: Combine the organic extracts and dry over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water. Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator. The resulting product is the pure, free-based ethyl 2-(piperidin-3-yl)propanoate, readily soluble in any non-polar organic solvent.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful and the ester remains intact, the system must be analytically validated:

  • Thin-Layer Chromatography (TLC): Spot the starting salt and the extracted free base on a silica gel plate. Elute with a moderately polar system (e.g., 10% MeOH in DCM with 1% NH₄OH). The free amine will migrate with a distinct, higher Retention factor (Rf), whereas the un-neutralized salt will streak heavily or remain at the baseline.

  • Proton NMR (1H-NMR): Dissolve the resulting free base in CDCl₃. Verify the presence of the ethyl ester by confirming the diagnostic quartet (approx. 4.1 ppm, 2H, -O-CH₂-) and triplet (approx. 1.2 ppm, 3H, -CH₃). If base-catalyzed hydrolysis occurred due to improper pH control, these peaks will be entirely absent.

References
  • BenchChem. "How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents." BenchChem Tech Support. 1

  • Wikidoc. "Freebase (chemistry)." Wikidoc Medical Encyclopedia. 2

  • Chemistry Steps. "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps. 3

  • PubChemLite. "Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2)." University of Luxembourg. 4

Sources

Method

Application Note: Catalytic Hydrogenation Methods for Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Introduction & Mechanistic Rationale Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) is a highly valuable building block in pharmaceutical synthesis, featuring a saturated piperidine ring and a prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5) is a highly valuable building block in pharmaceutical synthesis, featuring a saturated piperidine ring and a preserved ethyl ester moiety[1]. The most atom-economical and scalable method for its synthesis is the direct catalytic hydrogenation of its aromatic precursor, ethyl 2-(pyridin-3-yl)propanoate[2].

However, the reduction of pyridine derivatives presents significant thermodynamic and kinetic hurdles. The aromaticity of the pyridine ring necessitates potent catalytic systems and elevated pressures[2]. More critically, the Lewis basic nitrogen atom in both the starting pyridine and the resulting piperidine product possesses a lone pair of electrons. Under neutral conditions, this lone pair coordinates strongly to the active sites of transition metal catalysts (such as Pd, Pt, or Rh), acting as a severe catalyst poison and prematurely halting the reaction[3].

The Causality of Experimental Design

To circumvent catalyst poisoning, the reaction must be engineered to mask the nitrogen lone pair. This is achieved by conducting the hydrogenation in an acidic medium, which protonates the nitrogen to form a pyridinium salt[4]. This ionic state prevents metal coordination, maintaining catalyst turnover[5].

For the specific synthesis of ethyl 2-(piperidin-3-yl)propanoate, the choice of acid and solvent is critical. Using aqueous acids would lead to the rapid hydrolysis of the sensitive ethyl ester group. Therefore, utilizing anhydrous ethanolic HCl serves a dual purpose: it protects the catalyst by forming the hydrochloride salt in situ, and the anhydrous conditions prevent ester hydrolysis, directly yielding the target molecule as a stable hydrochloride salt[3].

Mechanistic Pathway Visualization

Mechanism A Ethyl 2-(pyridin-3-yl)propanoate (Free Base) B Protonation (Ethanolic HCl) A->B Addition of HCl Poison Catalyst Poisoning (N-coordination to Metal) A->Poison Direct H2 (No Acid) C Pyridinium Salt (Lone Pair Blocked) B->C Prevents D Catalytic Hydrogenation (H2, Pd/C or PtO2) C->D 50 bar H2, 50°C E Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride D->E Complete Conversion

Mechanistic pathway showing acidic conditions preventing catalyst poisoning during pyridine reduction.

Catalyst Selection and Reaction Optimization

The choice of catalyst dictates the required temperature, pressure, and reaction time. While homogeneous iridium catalysts have shown promise for specialized ionic hydrogenations[4], heterogeneous catalysts remain the industry standard for scalability and ease of workup[2]. Below is a quantitative comparison of the most effective heterogeneous systems for this transformation.

Table 1: Comparison of Heterogeneous Catalytic Systems for Pyridine Reduction

Catalyst SystemSolventAdditiveTemp (°C)Pressure (bar)Expected YieldMechanistic Notes
10% Pd/C Anhydrous EtOH1.1 eq HCl50 - 6040 - 5085 - 90%Cost-effective and scalable. Requires higher pressure and temperature to overcome aromaticity[3].
PtO₂ (Adams) Glacial AcOHNone (Self-acidic)25 - 4010 - 3092 - 96%Highly active under mild conditions. Requires post-reaction HCl treatment to form the specific salt[6].
5% Rh/C Anhydrous EtOH1.1 eq HCl25 - 3010 - 2088 - 94%Extremely active at room temperature. High catalyst cost limits large-scale industrial use[2].

Experimental Workflow & Protocols

Workflow S1 Step 1: Preparation Dissolve substrate in anhyd. EtOH Add 1.15 eq HCl in EtOH S2 Step 2: Catalyst Loading Add 10% Pd/C (Under Inert Argon Atmosphere) S1->S2 S3 Step 3: Purging 3x Nitrogen cycles 3x Hydrogen cycles S2->S3 S4 Step 4: Hydrogenation 50 bar H2, 50°C Monitor H2 uptake (12-16 h) S3->S4 S5 Step 5: Filtration Filter through Celite pad Wash with Anhydrous EtOH S4->S5 S6 Step 6: Isolation Evaporate solvent Triturate with MTBE to crystallize S5->S6

Step-by-step experimental workflow for the high-pressure catalytic hydrogenation and isolation.

Detailed Protocol: Palladium-Catalyzed Hydrogenation (Industrial Standard)

This protocol utilizes 10% Pd/C in anhydrous ethanolic HCl, optimized for high-yield conversion while strictly preserving the ester functionality.

Materials & Reagents:

  • Ethyl 2-(pyridin-3-yl)propanoate (Free base, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 wt% relative to substrate)

  • Anhydrous Ethanol (10 volumes)

  • 2.0 M HCl in Anhydrous Ethanol (1.15 eq)

Step-by-Step Procedure:

  • Reactor Preparation: Ensure a Hastelloy or stainless-steel high-pressure autoclave is thoroughly cleaned, dried, and purged with Argon.

  • Substrate Loading: Dissolve the ethyl 2-(pyridin-3-yl)propanoate in anhydrous ethanol (10 volumes). Slowly add 1.15 equivalents of 2.0 M ethanolic HCl under continuous stirring. Causality Note: This exothermic step forms the pyridinium salt, preventing downstream catalyst poisoning.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Warning: Pd/C is highly pyrophoric when dry; ensure the addition is done under a strict Argon blanket.

  • Purging Sequence: Seal the reactor. Purge the headspace with Nitrogen (pressurize to 10 bar, then vent) three times to remove all oxygen. Follow with three Hydrogen purges (pressurize to 10 bar, then vent)[2].

  • Hydrogenation: Pressurize the reactor with Hydrogen gas to 50 bar. Heat the reaction mixture to 50°C with vigorous mechanical stirring (800-1000 rpm) to overcome mass transfer limitations of the gas-liquid-solid interface.

    • Self-Validation Check: Monitor the pressure gauge and mass flow controller. The reaction is considered complete when hydrogen uptake ceases entirely and the system pressure remains constant for at least 1 hour.

  • Workup & Filtration: Cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system three times with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional anhydrous ethanol.

    • Self-Validation Check: Perform an LC-MS or TLC (DCM:MeOH 9:1) on an aliquot of the filtrate. The UV-active aromatic precursor should be completely absent, confirming full saturation.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) at 40°C. To the resulting thick oil, add Methyl tert-butyl ether (MTBE) and stir vigorously. The product, ethyl 2-(piperidin-3-yl)propanoate hydrochloride, will precipitate as a white crystalline solid. Filter, wash with cold MTBE, and dry under vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

The transformation of a pyridine precursor into a saturated piperidine hydrochloride salt presents three distinct mechanistic challenges: overcoming catalyst poisoning during hydrogenation, preventing ester hydrolysis, and managing the extreme hydrophilicity and hygroscopicity of the intermediate and final salt. This guide deconstructs the causality behind these issues and provides self-validating, field-proven protocols to maximize your reaction yield.

Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow cluster_main Synthesis & Troubleshooting Logic A 1. Ethyl 2-(pyridin-3-yl)propanoate (Starting Material) B 2. Catalytic Hydrogenation (Rh/C, H2, AcOH) A->B C 3. Free Base Isolation (pH > 12 Extraction) B->C T1 Issue: Catalyst Poisoning B->T1 D 4. Salt Formation (Anhydrous HCl in MTBE) C->D T2 Issue: Product lost in water C->T2 E Ethyl 2-(piperidin-3-yl)propanoate HCl (Target Product) D->E T3 Issue: Ester Hydrolysis D->T3 S1 Fix: Use Rh/C or AcOH to protonate nitrogen T1->S1 S2 Fix: Basify to pH > 12 before extraction T2->S2 S3 Fix: Avoid aqueous HCl; Use anhydrous conditions T3->S3

Workflow and troubleshooting logic for ethyl 2-(piperidin-3-yl)propanoate hydrochloride synthesis.

Section 1: Troubleshooting FAQs

Q1: My hydrogenation of ethyl 2-(pyridin-3-yl)propanoate stalls at 30-40% conversion. How can I drive this to completion? Causality: The basic nitrogen atom of the newly formed piperidine ring (and the starting pyridine) has a lone pair that strongly coordinates to the surface of platinum group metal catalysts (like Pd/C or PtO₂). This effectively poisons the catalyst, preventing further hydrogen activation[1]. Solution: Conduct the hydrogenation in an acidic solvent system, such as glacial acetic acid, or add one equivalent of an anhydrous acid. This protonates the nitrogen, eliminating its ability to coordinate with the metal surface[1]. Furthermore, switching to a carbon-supported rhodium (Rh/C) catalyst has been proven to provide uniquely high activity for pyridine ring reductions compared to standard Pd/C[2].

Q2: I am seeing a significant amount of 2-(piperidin-3-yl)propanoic acid byproduct. What is causing this ester hydrolysis? Causality: Ester hydrolysis typically occurs during the final salt formation step if water is present under highly acidic conditions. If you are using aqueous hydrochloric acid (e.g., 37% HCl) to precipitate the salt, the combination of water, strong acid, and the exothermic nature of the salt formation will rapidly cleave the ethyl ester. Solution: You must maintain strictly anhydrous conditions during salt formation. Use a commercially available solution of anhydrous HCl dissolved in dioxane, diethyl ether, or ethanol to obtain the target hydrochloride form without degrading the ester[3].

Q3: After the reaction, my isolated yield of the free base is extremely low (<20%), but TLC/NMR shows the starting material is entirely consumed. Where is my product? Causality: Piperidines are highly polar and basic secondary amines (pKa ~10–11). If the aqueous phase during your liquid-liquid extraction is neutral or only weakly basic, the piperidine remains protonated and highly water-soluble, leading to massive product loss in the aqueous layer[4]. Solution: During workup, cool the aqueous layer and aggressively basify it to pH > 12 using 50% aqueous NaOH or solid K₂CO₃[5]. Verify the pH with indicator paper—this is a critical self-validating step. Extract multiple times with a polar organic solvent like ethyl acetate or a mixture of DCM/Isopropanol (3:1) to ensure complete partitioning of the free base into the organic phase.

Q4: When I add HCl to the free base, I get a sticky, hygroscopic oil instead of a crystalline solid. How do I get a free-flowing powder? Causality: Piperidine hydrochloride salts are notoriously deliquescent and prone to oiling out if trace water or polar impurities are present[6]. Crystallizing from a solvent in which the salt is highly soluble (like pure methanol) prevents proper nucleation. Solution: Perform the salt formation in a non-polar or anti-solvent-rich environment. Dissolve the free base in dry MTBE (methyl tert-butyl ether) or ethyl acetate, chill to 0 °C, and add the anhydrous HCl solution dropwise. If an oil forms, triturate the mixture by scratching the inside of the flask or adding a small amount of anhydrous diethyl ether to induce crystallization[7].

Section 2: Quantitative Data & Optimization Metrics

To illustrate the impact of catalyst and solvent selection on the reduction of pyridine derivatives, the following table summarizes expected optimization metrics based on standard heterogeneous catalytic protocols.

Table 1: Optimization Metrics for Pyridine Ring Hydrogenation
Catalyst SystemSolvent SystemAdditivePressure (H₂, bar)Conversion (%)Isolated Yield (%)Mechanistic Observation
10% Pd/CMethanolNone535%28%Severe catalyst poisoning by basic nitrogen.
10% Pd/CMethanol1.1 eq AcOH582%70%Improved conversion; nitrogen protonated.
5% Rh/CMethanol1.1 eq AcOH5>99%86%Excellent reactivity; Rh out-competes Pd.
5% Rh/CGlacial AcOHNone5>99%94%Optimal system; complete suppression of poisoning.

Section 3: Validated Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity at each stage of the synthesis.

Protocol 1: Catalytic Hydrogenation to Ethyl 2-(piperidin-3-yl)propanoate
  • In a high-pressure reactor, dissolve ethyl 2-(pyridin-3-yl)propanoate (10.0 g, 55.8 mmol) in glacial acetic acid (50 mL).

  • Add 5% Rh/C catalyst (1.0 g, 10 wt%). Caution: Rh/C can be pyrophoric; handle under inert atmosphere.

  • Seal and purge the reactor with inert gas (N₂ or Ar) three times, followed by hydrogen gas three times to remove all oxygen.

  • Pressurize the reactor to 5 bar with H₂ and stir vigorously at 40 °C for 16 hours[1].

  • Validation Check: Safely vent a small aliquot, filter, and check by TLC or crude ¹H NMR (look for the disappearance of aromatic pyridine protons at δ 7.0–8.5 ppm).

  • Once complete, vent the hydrogen gas safely and purge with N₂. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate (30 mL)[1].

Protocol 2: Acid-Base Extraction and Free Base Isolation
  • Concentrate the filtrate under reduced pressure to remove the majority of the acetic acid.

  • Dissolve the crude residue in water (50 mL) and cool to 0 °C in an ice bath.

  • Slowly add 50% aqueous NaOH dropwise with continuous stirring until the pH of the solution is strictly >12[5]. Validation Check: Touch a glass rod to the solution and test on pH paper; the paper must indicate a strongly basic environment to ensure the piperidine is fully deprotonated.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.

Protocol 3: Anhydrous Hydrochloride Salt Formation
  • Dissolve the crude ethyl 2-(piperidin-3-yl)propanoate free base in anhydrous MTBE (100 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add a 4.0 M solution of anhydrous HCl in dioxane (1.1 equivalents) while stirring vigorously[3]. A white precipitate should begin to form immediately.

  • Stir the suspension at 0 °C for an additional 1 hour to ensure complete precipitation.

  • Filter the solid under a stream of nitrogen (to prevent moisture absorption) and wash the filter cake with cold, anhydrous MTBE (2 x 20 mL)[8].

  • Dry the resulting white crystalline solid in a vacuum oven at 40 °C for 12 hours to afford pure ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.[Link]

  • Piperidine from the hydrolysis of piperine. Sciencemadness.org.[Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC.[Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.[Link]

  • Have you experienced that your piperidine crystallizes when not in use?. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride in Aqueous Media

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with formulating, storing, or analyzing ethyl 2-(piperidin-3-yl)propanoate hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for drug development professionals and analytical chemists tasked with formulating, storing, or analyzing ethyl 2-(piperidin-3-yl)propanoate hydrochloride .

Because this molecule contains both an aliphatic ethyl ester and a secondary amine (piperidine ring), it presents a unique hydrolytic vulnerability profile in aqueous solutions. This guide synthesizes mechanistic causality, self-validating experimental protocols, and targeted troubleshooting to ensure the integrity of your experimental data.

Part 1: The Causality Engine – Understanding Hydrolytic Vulnerability

To prevent degradation, we must first understand the specific chemical kinetics driving it. Ethyl 2-(piperidin-3-yl)propanoate is susceptible to two primary degradation pathways in water: specific acid catalysis and specific base catalysis [1].

Because the molecule is supplied as a hydrochloride (HCl) salt, dissolving it in unbuffered water inherently lowers the pH. While esters are generally more stable in mildly acidic environments than in basic ones, dropping the pH below 3.0 accelerates acid-catalyzed cleavage of the ester bond, yielding 2-(piperidin-3-yl)propanoic acid and ethanol[2]. Conversely, if the pH is raised above 6.0 (e.g., by dissolving in physiological buffers like PBS at pH 7.4), the hydroxide ion concentration increases, and base-catalyzed hydrolysis dominates[2]. Furthermore, at higher pH levels, the piperidine amine becomes deprotonated (free base), creating a potent nucleophile that can facilitate rapid intramolecular degradation or cyclization, a phenomenon well-documented in analogous amine-containing esters[3].

DegradationPathways API Ethyl 2-(piperidin-3-yl)propanoate HCl (Aqueous Solution) LowPH pH < 3.0 (High [H+]) API->LowPH OptPH pH 4.0 - 5.0 (Optimal Range) API->OptPH HighPH pH > 6.0 (High [OH-]) API->HighPH AcidDeg Acid-Catalyzed Ester Hydrolysis LowPH->AcidDeg Hydronium Catalysis Stable Maximum Stability: Protonated Amine + Intact Ester OptPH->Stable Minimized Catalysis BaseDeg Base-Catalyzed Hydrolysis & Free-Base Nucleophilic Attack HighPH->BaseDeg Hydroxide Catalysis

Caption: pH-dependent degradation pathways of ethyl 2-(piperidin-3-yl)propanoate in aqueous media.

Quantitative Data: The pH-Rate Profile

The hydrolysis of pharmaceutical esters exhibits a classic "U-shaped" or "V-shaped" pH-rate profile[1]. The table below summarizes the representative kinetic behavior of amine-containing aliphatic ethyl esters across different pH environments, demonstrating why precise pH control is non-negotiable.

Solution pHDominant Catalytic MechanismRelative Hydrolysis Rate ( kobs​ )Estimated Half-Life ( t1/2​ ) at 25°CRecommendation
1.0 - 2.5 Specific Acid CatalysisHigh< 14 DaysAvoid. Acidic cleavage of ester.
4.0 - 5.0 Spontaneous (Water)Minimum (Baseline) > 180 Days Optimal. "Valley" of maximum stability.
7.4 (PBS) Specific Base CatalysisVery High (100x Baseline)< 48 HoursAvoid. Rapid base-catalyzed hydrolysis.
> 8.5 Base + Amine NucleophilicExtreme (1000x Baseline)< 1 HourCritical Failure. Immediate degradation.

Part 2: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, do not rely on assumptions about your solution's stability. Implement the following self-validating protocols.

Protocol A: Preparation of a Stabilized Aqueous Stock Solution

This protocol utilizes a non-nucleophilic buffer to lock the solution into the optimal pH range (4.0 - 5.0) while preventing buffer-catalyzed degradation[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Causality Note: Acetate is chosen over phosphate because phosphate ions can act as general base catalysts, accelerating ester hydrolysis even at optimal pH.

  • Dissolution: Weigh the required mass of ethyl 2-(piperidin-3-yl)propanoate hydrochloride. Slowly add the pH 4.5 acetate buffer to achieve the desired concentration (e.g., 10 mg/mL). Vortex gently until fully dissolved.

  • Thermal Quenching: Immediately transfer the solution to an ice bath to bring the temperature down to 2-8°C. Lowering the temperature exponentially decreases the kinetic rate constant of hydrolysis[4].

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter into amber glass vials. Causality Note: Amber glass prevents secondary photodegradation pathways.

  • Self-Validation Check (System Suitability): Before using the stock, run an HPLC-UV assay at t=0 . Crucial Step: Spike a secondary aliquot of your t=0 sample with 1% (w/w) of the expected degradation product (2-(piperidin-3-yl)propanoic acid).

    • Validation Criteria: The analytical method must demonstrate baseline resolution ( Rs​>1.5 ) between the intact ester and the spiked carboxylic acid. If they co-elute, your method is "stability-blind" and must be redeveloped before proceeding.

Protocol B: Forced Degradation & Mass Balance Verification

If you suspect your current experimental conditions are causing hydrolysis, run this accelerated assay to map the degradation boundaries[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare three 1 mg/mL solutions of the API:

    • Sample 1 (Control): In pH 4.5 Acetate buffer.

    • Sample 2 (Acid Stress): In 0.1 M HCl (pH ~1.0).

    • Sample 3 (Base Stress): In 0.1 M NaOH (pH ~13.0).

  • Incubation: Incubate all three samples at 60°C for exactly 24 hours.

  • Neutralization: Cool to room temperature. Neutralize Sample 2 with 0.1 M NaOH, and Sample 3 with 0.1 M HCl to arrest further degradation.

  • HPLC Analysis & Self-Validation (Mass Balance): Analyze all samples. Calculate the total molar area of all peaks in Sample 2 and Sample 3.

    • Validation Criteria: The sum of the molar areas of the intact ester + the carboxylic acid degradant must equal ≥98% of the total area of the Control sample. If mass balance is <98%, the molecule is undergoing secondary, non-hydrolytic degradation (e.g., oxidation or precipitation), and you must investigate alternative protective measures (like inert gas purging)[4].

ProtocolWorkflow S1 1. Formulate in pH 4.5 Acetate S2 2. Chill to 2-8°C S1->S2 S3 3. HPLC t=0 Analysis S2->S3 S4 4. Spike with Degradant S3->S4 S5 5. Validate Rs > 1.5 (Method is Sound) S4->S5

Caption: Self-validating workflow for preparing and verifying stability-indicating stock solutions.

Part 3: Troubleshooting & FAQs

Q: I dissolved the API in pure, unbuffered HPLC-grade water. After 48 hours at room temperature, the solution became cloudy. What happened? A: You are observing the physical manifestation of ester hydrolysis. The intact API is a hydrochloride salt with high aqueous solubility. However, as the ester hydrolyzes, it forms 2-(piperidin-3-yl)propanoic acid. This degradant is a zwitterion (containing both a basic piperidine amine and an acidic carboxylic acid). Zwitterions typically exhibit their lowest aqueous solubility at their isoelectric point. The cloudiness is the precipitation of this less-soluble degradation product. Resolution: Discard the solution. Re-prepare using Protocol A (pH 4.5 buffer and 2-8°C storage).

Q: My in vitro assay requires physiological conditions (pH 7.4, 37°C). How can I prevent the ester from hydrolyzing during the 72-hour experiment? A: You cannot stop it entirely; ester hydrolysis at pH 7.4 and 37°C is a thermodynamic certainty[1]. However, you can manage it.

  • Minimize pre-incubation exposure: Keep the API in a concentrated, low-pH (4.5) stock solution at 4°C until the exact moment of dosing.

  • Quantify the degradation: Run a parallel "cell-free" control well in your assay plate. Sample this well at t=0,24,48, and 72 hours to calculate the exact half-life of the ester under your specific assay conditions. You must account for this moving concentration in your pharmacological data analysis.

Q: Can I use Phosphate Buffered Saline (PBS) to buffer the stock solution if I adjust the PBS down to pH 5.0? A: No. While adjusting the pH to 5.0 mitigates specific base catalysis ( OH− ), phosphate ions ( HPO42−​ , H2​PO4−​ ) are strong nucleophiles that act as general base catalysts [2]. They will directly attack the ester carbonyl, accelerating hydrolysis even at the optimal pH. Always use non-nucleophilic buffers like acetate or citrate for ester-containing compounds.

Q: Can I freeze the aqueous solution at -20°C to halt hydrolysis completely? A: Freezing aqueous solutions can be highly detrimental. As water crystallizes into ice, the buffer salts and the API are excluded from the ice lattice and concentrated into microscopic "freeze-concentrated liquid" pockets. This drastically alters the local pH and ionic strength, often accelerating degradation before the entire matrix solidifies. If long-term storage is required, lyophilize (freeze-dry) the formulation to remove the water entirely, and store the resulting dry powder at -20°C in a desiccator.

References

  • Source: The Royal Society of Chemistry (rsc.org)
  • Source: United States Patent and Trademark Office (uspto.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: BenchChem (benchchem.com)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Welcome to the Technical Support Center for handling ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1]. As a secondary amine paired with an ethyl ester, this compound presents a unique set of physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1]. As a secondary amine paired with an ethyl ester, this compound presents a unique set of physicochemical challenges during experimental workflows.

Because it contains both a hydrophilic protonated amine and a lipophilic ester backbone, its solubility is highly dynamic. This guide is designed for researchers and drug development professionals to troubleshoot the root causes of solubility failures, phase-partitioning issues, and chemical degradation.

Aqueous Solubility & pH-Dependent Precipitation

Q: Why does my solution turn cloudy or precipitate when I add the compound to a basic biological buffer (pH > 8)?

A: This is a classic acid-base equilibrium issue driven by the compound's structure. The piperidine ring has a conjugate acid pKa of approximately 11.1[2][3]. In its purchased hydrochloride (HCl) salt form, the amine is protonated, rendering the molecule highly polar and water-soluble. However, as the pH of your buffer approaches or exceeds the pKa, the amine deprotonates, converting the salt into its neutral "free base" form. The free base lacks the ionic charge necessary for aqueous solvation, leading to rapid precipitation out of the aqueous phase.

G A HCl Salt (Protonated Amine) Highly Water Soluble B Free Base (Deprotonated Amine) Organic Soluble A->B pH > 11.1 (Deprotonation) C Zwitterion (Hydrolyzed Ester) Altered Solubility A->C Strong Acid/Base + Heat (Hydrolysis) B->A HCl added (Protonation) B->C Strong Base + Heat (Hydrolysis)

Figure 1: pH-dependent structural and solubility transitions of the piperidine derivative.

Protocol: Preparing Stable Aqueous Stock Solutions

To prevent precipitation while maintaining the integrity of the compound, you must control the order of addition and the final pH.

  • Initial Dissolution: Weigh the desired mass of the HCl salt and dissolve it entirely in unbuffered LC-MS grade water. Do not add it directly to a pre-mixed basic buffer.

  • Buffer Titration: Slowly add your target buffer (e.g., PBS) to the aqueous stock while stirring.

  • pH Adjustment: If the final assay requires a physiological pH (7.4), ensure the pH does not spike above 8.0 during mixing.

  • Self-Validation Step: Measure the pH of the final solution using a micro-pH probe. A stable pH between 5.0 and 7.4 confirms safe dissolution. To validate that no micro-precipitation has occurred, shine a laser pointer through the vial; the absence of beam scattering (Tyndall effect) confirms a true solution.

Organic Solvent Compatibility & Free-Basing

Q: I need to use this compound in an anhydrous organic reaction (e.g., in Dichloromethane), but it remains an insoluble suspension. What should I do?

A: The hydrochloride salt lattice is held together by strong ionic bonds that non-polar organic solvents cannot disrupt. To solubilize the compound in solvents like dichloromethane (DCM), hexane, or ethyl acetate, you must neutralize the HCl salt to generate the lipophilic free base.

Protocol: Liquid-Liquid Extraction (Free-Basing)

This self-validating workflow safely removes the HCl counterion without hydrolyzing the sensitive ester group.

  • Suspension: Suspend the HCl salt in DCM (10 mL per gram of compound).

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality note: NaHCO3​ is a mild base (pH ~8.3) that is strong enough to deprotonate the piperidine but weak enough to prevent base-catalyzed ester hydrolysis.

  • Extraction: Vortex or shake the biphasic system vigorously for 5 minutes, venting frequently to release CO2​ gas.

  • Separation: Allow the phases to separate. Collect the lower organic layer (DCM), which now contains the free base.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent under reduced pressure.

  • Self-Validation Step: Spot the final organic phase on a Silica Gel TLC plate alongside the original salt. Develop in a non-polar solvent system (e.g., 9:1 Hexane:EtOAc). The successful free base will migrate with a significantly higher Rf​ value, whereas any unreacted HCl salt will remain stuck at the baseline.

G S1 1. Suspend HCl salt in DCM S2 2. Add saturated NaHCO3 (aq) S1->S2 S3 3. Vortex/Shake Biphasic System S2->S3 S4 4. Phase Separation S3->S4 S5 Aqueous Phase (Top) Contains NaCl & NaHCO3 S4->S5 Top Layer S6 Organic Phase (Bottom) Contains Free Base in DCM S4->S6 Bottom Layer S7 5. Dry over Na2SO4 & Evaporate S6->S7

Figure 2: Liquid-liquid extraction workflow converting the HCl salt to organic-soluble free base.

Ester Hydrolysis & Long-Term Stability

Q: My aqueous stock solution lost efficacy after a week at room temperature. Did it degrade?

A: Yes. The ethyl propanoate moiety is highly susceptible to both acid- and base-catalyzed hydrolysis[4][5]. In aqueous solutions, especially at pH < 4 or pH > 8, the ester bond cleaves over time to yield 2-(piperidin-3-yl)propanoic acid and ethanol. This converts your active ester into a zwitterionic carboxylic acid, drastically altering its binding affinity, lipophilicity, and solubility profile. Always prepare aqueous stocks fresh, or store them aliquoted at -80°C for a maximum of one month.

Hygroscopicity & Handling

Q: The powder has become clumpy and sticky inside the vial. Is it ruined?

A: Not necessarily ruined, but its mass is now inaccurate. Piperidine hydrochloride salts are notoriously hygroscopic[6]. They rapidly absorb atmospheric moisture, which causes clumping and artificially inflates the mass during weighing (leading to lower-than-expected molarity in your solutions).

  • Fix: Dry the compound in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 24 hours before weighing.

  • Prevention: Always store the sealed vial in a desiccator at room temperature or 4°C, and allow it to warm to room temperature before opening to prevent condensation.

Quantitative Data Summary

Chemical FormAqueous SolubilityOrganic Solubility (DCM/EtOAc)Optimal pH RangeStability Profile
Hydrochloride Salt High (>50 mg/mL)Low (<1 mg/mL)4.0 – 7.0High (if stored desiccated)
Free Base Low (<1 mg/mL)High (>50 mg/mL)> 11.5Moderate (prone to oxidation)
Hydrolyzed Zwitterion Moderate (pH dependent)LowN/A (Degradant)High (Dead-end product)

References

  • ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Piperidine - Grokipedia Source: grokipedia.com URL:[Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH Source: nih.gov URL:[Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • hydrolysis of esters - Chemguide Source: chemguide.co.uk URL:[Link]

Sources

Optimization

optimizing recrystallization conditions for ethyl 2-(piperidin-3-yl)propanoate HCl purity

A-Grade Purity: Advanced Troubleshooting for the Crystallization of Ethyl 2-(piperidin-3-yl)propanoate HCl Welcome to the technical support guide for optimizing the purification of ethyl 2-(piperidin-3-yl)propanoate HCl....

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Author: BenchChem Technical Support Team. Date: April 2026

A-Grade Purity: Advanced Troubleshooting for the Crystallization of Ethyl 2-(piperidin-3-yl)propanoate HCl

Welcome to the technical support guide for optimizing the purification of ethyl 2-(piperidin-3-yl)propanoate HCl. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this critical purification step. Piperidine derivatives are a cornerstone of modern medicinal chemistry, and achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1]

This guide is structured as a series of frequently asked questions that address the most common challenges encountered during the recrystallization of this polar hydrochloride salt.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Solvent System Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2] Ethyl 2-(piperidin-3-yl)propanoate HCl is a salt, making it a polar, ionic compound. The principle of "like dissolves like" is our starting point, but the nuances of hydrochloride salts require a more refined approach.[2]

Question: What are the ideal characteristics of a solvent for this compound, and where do I start?

Answer: For a single-solvent recrystallization, the ideal solvent will exhibit high solubility for your compound at elevated temperatures and very low solubility at cooler temperatures (e.g., room temperature or 0-4 °C).[2][3] This temperature-dependent solubility differential is what allows for the separation from impurities and high recovery of the pure product.[4]

Given the polar nature of your hydrochloride salt, you should begin by screening polar, protic solvents. Alcohols are an excellent starting point.

  • Isopropanol (IPA): Often the preferred choice for hydrochloride salts. Many HCl salts have slightly lower solubility in IPA compared to methanol or ethanol, which can lead to better recovery.[5]

  • Ethanol (EtOH): A very effective solvent, but be cautious, as many HCl salts are highly soluble even at low temperatures, which can result in poor yields.[5]

  • Methanol (MeOH): Typically dissolves polar compounds very effectively, but often results in the lowest yield for the same reason as ethanol.

Avoid non-polar solvents like hexanes, toluene, or diethyl ether for single-solvent systems, as they are unlikely to dissolve the salt even when heated.

Question: My compound is too soluble in all single solvents I've tried, leading to poor yield. What is my next step?

Answer: This is a very common scenario. The solution is to employ a binary (two-solvent) system. This method uses a "good" solvent in which the compound is soluble, and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[3][6]

For ethyl 2-(piperidin-3-yl)propanoate HCl, a good strategy is to pair a polar protic solvent (good solvent) with a less polar or non-polar solvent (anti-solvent).

Solvent Class Role Examples Rationale
Alcohols Good SolventIsopropanol, EthanolDissolves the polar HCl salt through hydrogen bonding and dipole-dipole interactions.
Ethers Anti-SolventDiethyl Ether, Methyl tert-butyl ether (MTBE)Low polarity, does not effectively solvate the ionic salt, inducing precipitation. Must be miscible with the alcohol.
Esters Anti-SolventEthyl AcetateMedium polarity, can act as an anti-solvent. Washing the crude solid with ethyl acetate may also remove less polar impurities.[5]
Hydrocarbons Anti-SolventHeptane, HexaneVery low polarity, highly effective at inducing precipitation. Use with caution to avoid "oiling out."
Protocol 1: Systematic Solvent Screening

Before committing to a large-scale recrystallization, a small-scale solvent screening is essential.

Methodology:

  • Place approximately 20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different potential single solvent (e.g., isopropanol, ethanol) dropwise at room temperature. Note the solubility.

  • If the compound is insoluble at room temperature, heat the tube gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid dissolves. Record the approximate volume.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. An ideal solvent will show a significant amount of crystalline precipitate.

  • If testing binary systems, dissolve the solid in a minimal amount of the hot "good" solvent (e.g., isopropanol). Then, add the "poor" solvent (e.g., MTBE) dropwise at the elevated temperature until faint cloudiness (turbidity) appears. Add one or two more drops of the "good" solvent to redissolve the solid and then proceed with cooling as described in step 4.[2][4]

Section 2: Troubleshooting Common Recrystallization Failures

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// Actions for Too Much Solvent reduce_volume [label="1. Gently heat to boil off\na portion of the solvent.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; recool [label="2. Re-cool the concentrated\nsolution slowly.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Actions for Oiling Out reheat [label="1. Re-heat to redissolve the oil.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; add_solvent [label="2. Add more 'good' solvent\nto reduce saturation.", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; slow_cool [label="3. Allow to cool much more slowly.\n(e.g., insulated vessel).", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Success Node success [label="Crystals Formed Successfully", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> supersaturation [label="Yes"]; start -> oiling_out [label="No, an oil formed"];

supersaturation -> scratch [label="Action"]; scratch -> seed [style=dotted]; seed -> cool_further [style=dotted]; cool_further -> success [label="If successful"]; cool_further -> too_much_solvent [label="If still no crystals"];

too_much_solvent -> reduce_volume [label="Action"]; reduce_volume -> recool; recool -> success;

oiling_out -> reheat [label="Action"]; reheat -> add_solvent; add_solvent -> slow_cool; slow_cool -> success; } Caption: Troubleshooting Decision Tree for Recrystallization.

Question: My compound has "oiled out," forming a liquid layer instead of crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[7] This is common when the compound is significantly impure (causing melting point depression) or when the solution is cooled too quickly.

Troubleshooting Steps:

  • Re-dissolve: Heat the solution to re-dissolve the oil completely.

  • Add More Solvent: Add a small amount of the "good" solvent (e.g., 5-10% more volume) to slightly decrease the saturation point.[8] This ensures that the compound will precipitate at a lower temperature.

  • Slow Cooling: This is critical. Allow the flask to cool to room temperature very slowly. You can insulate the flask (e.g., wrap it in glass wool or place it in a large beaker of warm water) to slow the rate of heat loss. Rapid cooling favors oil formation; slow cooling favors crystal growth.[7]

Question: The solution has cooled, but no crystals have formed. What should I do?

Answer: This is likely due to either using too much solvent or the solution being supersaturated.[7]

Troubleshooting Steps:

  • Induce Crystallization (for supersaturation):

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches provide a nucleation point for crystal growth to begin.[7][9]

    • Seed: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystallization.[8][9]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[7] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) to re-concentrate it. Then, attempt to cool it again.[8]

Section 3: Optimizing Yield and Purity

// Nodes start [label="Crude Ethyl 2-(piperidin-3-yl)propanoate HCl", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve in MINIMUM\namount of HOT solvent/system"]; filter [label="2. Hot Gravity Filtration\n(Optional: if insoluble impurities exist)"]; cool [label="3. Slow Cooling to Room Temp\n(Promotes large crystal growth)"]; ice_bath [label="4. Cool in Ice-Water Bath\n(Maximizes precipitation & yield)"]; vacuum_filter [label="5. Collect Crystals\n(Vacuum Filtration)"]; wash [label="6. Wash with MINIMUM\nof ICE-COLD solvent"]; dry [label="7. Dry Crystals to\nConstant Weight"]; end [label="Pure Crystalline Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> filter; filter -> cool; cool -> ice_bath; ice_bath -> vacuum_filter; vacuum_filter -> wash; wash -> dry; dry -> end; } Caption: General Recrystallization Workflow.

Question: How do I maximize my product recovery without sacrificing purity?

Answer: Achieving a high yield is a balance. The key is to use the minimum amount of hot solvent necessary to fully dissolve your compound and to ensure maximum precipitation by thorough cooling.

Key Optimization Points:

  • Minimal Hot Solvent: During the dissolution step, add the solvent in small portions to the heating mixture until the solid just dissolves. Using an excess of hot solvent is the most common reason for low yields, as more of your product will remain in the mother liquor upon cooling.[3][9]

  • Thorough Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. The solubility of your compound will decrease significantly at lower temperatures, leading to greater precipitation.

  • Washing Crystals: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[9] Using room-temperature solvent or an excessive volume will redissolve some of your purified product, reducing your final yield.

Protocol 2: Recrystallization of Ethyl 2-(piperidin-3-yl)propanoate HCl (Two-Solvent System Example)

This protocol uses an Isopropanol/MTBE system, a common and effective choice for polar HCl salts.

Materials:

  • Crude ethyl 2-(piperidin-3-yl)propanoate HCl

  • Isopropanol (IPA), reagent grade

  • Methyl tert-butyl ether (MTBE), reagent grade

  • Erlenmeyer flasks, heating source (hot plate), filtration apparatus

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol with stirring until the solid completely dissolves. Ensure you are using the smallest volume necessary.[1]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[3]

  • Addition of Anti-Solvent: Bring the hot IPA solution to a gentle boil. Add MTBE dropwise until you observe persistent cloudiness, indicating the solution is saturated.

  • Re-clarification: Add a few drops of hot IPA to the cloudy mixture until it becomes a clear solution again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this phase.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold MTBE or an ice-cold IPA/MTBE mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and an appropriate spectroscopic method (e.g., NMR) to confirm purity.

References
  • BenchChem. (2025).
  • Google Patents. (2002).
  • BenchChem. (2025).
  • University of Toronto. (n.d.).
  • University of California, Irvine. (n.d.).
  • Journal of Chemical Education. (n.d.).
  • University of Rochester. (n.d.). VIII.
  • WIPO Patentscope. (2002).
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (2017).
  • University of York. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Journal of Laboratory Chemical Education. (n.d.).
  • Sigma-Aldrich. (n.d.). ethyl 2-(piperidin-3-yl)
  • ChemInform. (n.d.). ethyl 2-(piperidin-3-yl)

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Welcome to the Technical Support Center for the isolation and purification of ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1]. This guide is engineered for researchers and drug development profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1]. This guide is engineered for researchers and drug development professionals dealing with persistent piperidine ring impurities, such as unreacted pyridine precursors, regioisomers, and ring-opened degradation products.

Rather than relying on generic purification advice, this center focuses on the specific physicochemical properties of secondary amine hydrochlorides and ethyl esters, providing causality-driven troubleshooting and self-validating protocols.

Part 1: Troubleshooting & FAQs (Symptom-Based Analysis)

Q: Why does my recrystallization in ethanol yield low recovery and potential product degradation? A: Amine hydrochlorides exhibit exceptionally high solubility in absolute ethanol, which inherently leads to poor recovery yields[2]. More critically, for a molecule like ethyl 2-(piperidin-3-yl)propanoate, heating the compound in ethanol in the presence of trace acidic moisture can induce transesterification (converting the ethyl ester to a methyl or ethyl ester mixture) or ester hydrolysis. Solution: Switch to Isopropanol (IPA). The steric hindrance of the secondary alcohol minimizes transesterification risks, and the solubility of the hydrochloride salt is significantly lower at cold temperatures, providing a steeper solubility curve for crystallization[3].

Q: How can I separate unreacted pyridine precursors or oxidized pyridine impurities from the piperidine product? A: This requires exploiting the vast thermodynamic basicity gap between the two rings. Pyridine impurities are significantly less basic (pKa ~ 5.2) than saturated piperidine derivatives (pKa ~ 10.5–11.2). By dissolving the crude mixture in water and carefully adjusting the pH to 7.0–7.5, the pyridine impurities are neutralized to their free base form, while the piperidine product remains fully protonated as a water-soluble salt. An organic wash at this pH will selectively remove the pyridine[4].

Q: I am detecting regioisomers (e.g., piperidin-4-yl analogs) in my NMR. How do I remove them? A: Regioisomers possess nearly identical pKa values and polarities, making acid-base extraction ineffective. If differential cooling crystallization fails, you must free-base the mixture and perform normal-phase flash chromatography. Solution: To prevent severe peak tailing on silica gel caused by the secondary amine interacting with acidic silanol groups, you must add 1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. This competitively masks the active sites on the stationary phase, allowing the regioisomers to resolve based on subtle steric differences.

Part 2: Quantitative Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in the purification of amine hydrochlorides. The table below summarizes the empirical performance of various solvent systems for the recrystallization of piperidine hydrochloride salts.

Solvent SystemRatio (v/v)Expected RecoveryImpurity ClearanceMechanistic Notes
Isopropanol : Diethyl Ether 1:2 to 1:385–92%HighOptimal. Ether lowers the dielectric constant, forcing the polar salt to precipitate while retaining non-polar impurities[4].
Absolute Ethanol N/A< 40%LowAvoid. High salt solubility leads to massive product loss; high risk of ester transesterification[2].
Acetone N/A70–75%ModerateCaution. Useful as a cold slurry wash, but prolonged heating can cause Schiff base formation with the secondary amine.
Ethyl Acetate : Hexane 1:1> 95%Very LowIneffective. The salt is entirely insoluble in both; this system acts only as a suspension wash, not a true recrystallization.

Part 3: Validated Experimental Protocols

Workflow 1: pH-Selective Acid-Base Extraction

This protocol is a self-validating system designed to chemically isolate the piperidine core from neutral, acidic, and less-basic aromatic impurities.

G Start Crude HCl Salt Mixture (Piperidine & Pyridine Impurities) Dissolve Dissolve in Water Adjust to pH 7.5 Start->Dissolve Extract1 Extract with EtOAc Dissolve->Extract1 Organic1 Organic Phase (Pyridine Impurities) Extract1->Organic1 Organic Layer Aqueous1 Aqueous Phase (Protonated Piperidine) Extract1->Aqueous1 Aqueous Layer Basify Adjust to pH > 12 (NaOH) Aqueous1->Basify Extract2 Extract with DCM Basify->Extract2 Organic2 Organic Phase (Free Base Product) Extract2->Organic2 Organic Layer Resalt Treat with HCl in IPA Crystallize Organic2->Resalt Pure Pure Ethyl 2-(piperidin-3-yl) propanoate HCl Resalt->Pure

Workflow for pH-selective extraction and re-salting of piperidine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude ethyl 2-(piperidin-3-yl)propanoate hydrochloride in deionized water (10 mL/g).

    • In-Process Control (IPC): Ensure complete dissolution. Any remaining particulates are likely highly lipophilic impurities or inorganic salts and should be filtered off.

  • Selective Neutralization: Carefully add 1M NaHCO₃ dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 7.5.

  • First Extraction (Impurity Removal): Extract the aqueous layer with Ethyl Acetate (3 x 5 mL/g).

    • IPC: Spot both layers on a TLC plate. The organic layer will show UV-active spots (pyridine impurities). The aqueous layer will show a strong Ninhydrin-active spot (protonated piperidine)[4]. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 2M NaOH until the pH exceeds 12.0.

    • IPC: The solution will turn visibly cloudy or form an oily layer as the piperidine is free-based.

  • Product Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 5 mL/g).

  • Drying & Re-salting: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting free-base oil in minimal Isopropanol (IPA) and add 1.1 equivalents of anhydrous HCl in IPA to reform the salt[2].

Workflow 2: Optimized Cooling Recrystallization

This protocol leverages the dielectric constant shift between Isopropanol and Diethyl Ether to force the high-purity crystallization of the hydrochloride salt.

Recrystallization ImpureSolid Impure Piperidine HCl Salt AddIPA Suspend in minimal Isopropanol (IPA) Heat to 70°C ImpureSolid->AddIPA Dissolved Clear Solution Achieved? AddIPA->Dissolved AddMoreIPA Add IPA dropwise Dissolved->AddMoreIPA No HotFilter Hot Filtration (Removes insoluble particulates) Dissolved->HotFilter Yes AddMoreIPA->Dissolved Cooling Cool slowly to Room Temp then to 0°C HotFilter->Cooling AddAnti Add Diethyl Ether (Anti-solvent) dropwise if needed Cooling->AddAnti Filter Vacuum Filtration & Cold Ether Wash AddAnti->Filter PureCrystals High-Purity Crystalline Product Filter->PureCrystals

Optimized cooling recrystallization workflow using an isopropanol/diethyl ether system.

Step-by-Step Methodology:

  • Saturation: Place the crude hydrochloride salt in a round-bottom flask. Add Isopropanol (IPA) at a ratio of 2 mL/g. Heat the suspension to 70°C under constant stirring.

  • Titration to Clarity: Add hot IPA dropwise just until the solid completely dissolves.

    • IPC: Stop the addition the exact moment clarity is achieved to ensure the solution is at maximum thermodynamic saturation.

  • Hot Filtration (Optional): If insoluble black specks or dust are present, rapidly filter the hot solution through a pre-warmed fritted funnel.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours.

    • IPC: If the product "oils out" instead of crystallizing, the concentration is too high, or the cooling rate was too rapid. Reheat to dissolve and cool slower.

  • Anti-Solvent Induction: Once at room temperature, move the flask to an ice bath (0°C). Slowly add anhydrous Diethyl Ether dropwise until a slight, persistent turbidity is observed, then stop and allow crystallization to complete (typically 1–2 hours).

  • Isolation: Collect the pure crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold Diethyl Ether to remove residual mother liquor, and dry under high vacuum to constant weight.

References

  • NextSDS.ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information.
  • BenchChem.Purification Techniques for Piperidine Derivatives.
  • ResearchGate.Purification of organic hydrochloride salt?
  • Sciencemadness.Methylamine Purification (Amine Hydrochloride Solvents).

Sources

Optimization

Technical Support Center: Optimizing Amide Couplings for Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific thermodyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the specific thermodynamic and kinetic hurdles associated with coupling ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5).

Unlike primary amines, secondary amines within a piperidine ring present intrinsic steric challenges. When coupled with the conformational flexibility of the C3-ethyl propanoate side chain, the nucleophilic trajectory of the nitrogen lone pair is partially shielded. Furthermore, handling this substrate as a hydrochloride salt introduces stoichiometric variables that, if ignored, will reliably crash your reaction yields.

Below, you will find mechanistic troubleshooting guides, validated protocols, and empirical data to ensure robust amide bond formation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My coupling reaction using HBTU/HOBt shows almost no conversion of the piperidine starting material. What is the mechanistic failure here? A1: The failure is kinetic. HBTU generates an OBt (hydroxybenzotriazole) active ester. For sterically hindered secondary amines like 3-substituted piperidines, the aminolysis of an OBt ester is exceptionally slow. The steric bulk of the piperidine ring and the C3-substituent prevents the amine from achieving the necessary Bürgi-Dunitz trajectory to attack the carbonyl carbon. Solution: You must switch to a reagent that provides anchimeric assistance (the 7-aza effect) such as HATU , or use highly reactive third-generation reagents like COMU [1]. The pyridine nitrogen in the HOAt leaving group of HATU hydrogen-bonds with the incoming amine, effectively pre-organizing the transition state and drastically lowering the activation energy for hindered substrates [2].

Q2: I switched to HATU, but LC-MS shows a massive byproduct with a mass of +98 Da relative to my amine. What happened? A2: You are observing guanidinylation . Reagents like HATU and HBTU are technically aminium (uronium) salts. Because your piperidine derivative is sterically hindered, its attack on the activated carboxylic acid is slow. If the carboxylic acid is not fully activated before the amine is introduced, the amine will instead attack the electrophilic carbon of the HATU reagent itself, forming a dead-end tetramethylguanidinium byproduct [3]. Solution: Implement a strict 2-to-5-minute pre-activation step for the carboxylic acid and base before adding the piperidine. Alternatively, switch to a phosphonium-based reagent like PyBOP or the Oxyma-based COMU , which do not cause guanidinylation [3].

Q3: I am using 2.0 equivalents of DIPEA, but the reaction is still stalling. Is the base the issue? A3: Yes. Ethyl 2-(piperidin-3-yl)propanoate is supplied as a hydrochloride salt . The first equivalent of base is entirely consumed just to neutralize the HCl and liberate the free nucleophilic amine. Standard coupling protocols require 2.0 equivalents of base for the activation mechanism itself. Therefore, you are operating under a base deficit. Solution: You must use a minimum of 3.0 to 3.5 equivalents of a tertiary amine base (like DIPEA or N-Methylmorpholine) to ensure both neutralization and efficient coupling.

Part 2: Quantitative Reagent Comparison

To facilitate reagent selection for hindered piperidine derivatives, the following table synthesizes the performance metrics of common coupling reagents based on empirical kinetic data and byproduct profiles [1][2][3].

Coupling ReagentActive Ester GeneratedReactivity for Hindered AminesGuanidinylation RiskEpimerization ControlHandling / Safety Notes
HBTU OBtLowHighModerateStandard routine use; poor for secondary amines.
HATU OAtVery HighHigh (if not pre-activated)ExcellentGold standard for sterics; explosive shock risk in bulk.
PyBOP OBtModerateZero ModeratePhosphonium-based; generates carcinogenic HMPA byproduct.
COMU OxymaPureVery High Zero ExcellentSafer alternative to HATU; color-changing reaction monitoring.

Part 3: Optimized Experimental Protocol (COMU-Mediated)

This protocol utilizes COMU due to its superior safety profile, lack of guanidinylation side-reactions, and exceptional efficiency with sterically hindered secondary amines [4]. It is designed as a self-validating system: the color change of COMU provides visual confirmation of base presence and active ester formation.

Materials Required:

  • Carboxylic Acid (1.0 eq)

  • Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (1.1 eq)

  • COMU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried, argon-purged flask, dissolve the Carboxylic Acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Pre-Activation (Crucial): Add DIPEA (2.0 eq) dropwise to the stirring mixture at 0 °C. Self-Validation Check: The solution will undergo a distinct color change (typically to yellow/orange), indicating the formation of the Oxyma active ester. Stir for 3 minutes.

  • Amine Neutralization & Addition: In a separate vial, dissolve Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (1.1 eq) in a minimal amount of DMF. Add the remaining DIPEA (1.5 eq) to this vial to liberate the free amine.

  • Coupling: Transfer the neutralized piperidine solution dropwise into the main reaction flask. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1N HCl (to remove unreacted piperidine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and Oxyma byproducts), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Part 4: Troubleshooting Decision Workflow

Follow this logical pathway to diagnose and resolve stalled couplings with this specific piperidine derivative.

TroubleshootingWorkflow Start Reaction Stalled / Low Yield Ethyl 2-(piperidin-3-yl)propanoate HCl CheckBase Did you add an extra eq. of base for the HCl salt? Start->CheckBase AddBase Add 1.0 eq extra DIPEA/NMM to liberate free amine CheckBase->AddBase No CheckReagent Which coupling reagent are you using? CheckBase->CheckReagent Yes HBTU HBTU / TBTU CheckReagent->HBTU HATU HATU / HCTU CheckReagent->HATU SwitchReagent Steric hindrance blocks OBt esters. Switch to HATU, COMU, or PyBOP. HBTU->SwitchReagent CheckSideReact Are there +98 Da or +115 Da guanidinylation byproducts? HATU->CheckSideReact PreActivate Pre-activate acid for 2-5 mins before adding the amine. CheckSideReact->PreActivate No (Just slow) UsePhosphonium Switch to PyBOP/PyAOP or COMU to prevent guanidinylation. CheckSideReact->UsePhosphonium Yes

Caption: Diagnostic workflow for resolving steric and chemical failures in piperidine amide couplings.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility . PeptideChemistry.org. Available at:[Link]

Troubleshooting

Technical Support Center: Handling &amp; Storage of Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS 2891600-04-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS 2891600-04-5) . Because this compound is an active pharmaceutical ingredient (API) building block containing both an ester linkage and a secondary amine hydrochloride salt, it presents specific handling challenges.

Below, we detail the mechanistic causality behind its degradation, answer frequently asked questions, and provide self-validating protocols to ensure the integrity of your experiments.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. The degradation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride is primarily driven by two interconnected factors:

  • Hygroscopicity of the Hydrochloride Salt: The protonated piperidine ring and the chloride counterion create a highly polar crystal lattice. This lattice readily forms hydrogen bonds with atmospheric water vapor, leading to rapid moisture sorption and potential deliquescence [1].

  • Moisture-Induced Ester Hydrolysis: Once moisture is absorbed into the powder matrix, water molecules act as nucleophiles. The acidic microenvironment provided by the HCl salt auto-catalyzes the cleavage of the ethyl propanoate ester bond, yielding 2-(piperidin-3-yl)propanoic acid and ethanol. Thermal energy (room temperature or above) accelerates this thermodynamic degradation [2].

DegradationMechanisms API Ethyl 2-(piperidin-3-yl)propanoate HCl (Intact API) Moisture Moisture Ingress (Hygroscopic HCl Salt) API->Moisture Ambient Humidity Exposure Hydrolysis Ester Hydrolysis (Water + Thermal Energy) Moisture->Hydrolysis Catalyzed Reaction Degradant1 2-(Piperidin-3-yl)propanoic Acid (Primary Degradant) Hydrolysis->Degradant1 Degradant2 Ethanol (Volatile Byproduct) Hydrolysis->Degradant2

Mechanistic pathway of moisture-induced ester hydrolysis in piperidine hydrochloride salts.

Frequently Asked Questions (FAQs)

Q: I opened a new vial of the compound, and the powder quickly turned into a sticky, clumped paste. What happened? A: You are observing deliquescence. Because the compound was likely opened while still cold, atmospheric moisture immediately condensed onto the powder. The hygroscopic HCl salt absorbed this water, dissolving the crystal lattice into an aqueous paste. Always thermally equilibrate the vial to room temperature in a desiccator before opening.

Q: Can I store this compound at room temperature on my benchtop? A: No. While short-term exposure (hours to a few days) during active experimentation is acceptable if strictly desiccated, long-term storage at room temperature provides the kinetic energy necessary to drive ester hydrolysis. Piperidine series compounds should be stored at 2–8°C or -20°C for long-term stability [2].

Q: How can I recover the compound if it has absorbed moisture? A: Recovery depends on whether chemical degradation has occurred. If the moisture exposure was brief and hydrolysis has not yet initiated, you can recover the free-flowing powder via vacuum desiccation or lyophilization. However, if HPLC analysis reveals the presence of 2-(piperidin-3-yl)propanoic acid, the ester hydrolysis is irreversible, and the batch must be discarded.

Quantitative Storage Parameters & Troubleshooting

Table 1: Optimal Storage Metrics
ParameterOptimal RangeCritical ThresholdMechanistic Rationale
Temperature 2°C to 8°C (or -20°C)> 25°CMinimizes kinetic energy available for ester hydrolysis.
Relative Humidity (RH) < 10%> 30%Prevents moisture sorption and subsequent deliquescence of the HCl salt.
Headspace Gas Argon or Dry N₂Ambient AirDisplaces atmospheric moisture and prevents secondary amine oxidation.
Container Amber Glass (PTFE Septa)Clear PlasticPrevents photolytic degradation and blocks moisture permeation.
Table 2: Troubleshooting Matrix
ObservationRoot CauseAnalytical ValidationCorrective Action
Weight drift on balance Active moisture absorption during weighing.Karl Fischer (KF) titration shows > 1.0% water.Weigh aliquots inside a dry-nitrogen purged glove box.
Loss of assay purity over time Ester hydrolysis due to improper sealing.HPLC-UV shows new peak (carboxylic acid degradant).Discard compromised batch; implement hermetic sealing protocols.
Inconsistent reaction yields Degradation of the starting material.Titration or NMR confirms loss of ester group.Verify purity of starting material before downstream synthesis [3].

Standard Operating Procedures & Workflows

StorageWorkflow Step1 1. Receive & Inspect Verify seal integrity Step2 2. Thermal Equilibration Warm to RT in desiccator Step1->Step2 Step3 3. Inert Aliquoting Handle under Dry N2/Argon Step2->Step3 Step4 4. Hermetic Sealing Amber vials with PTFE septa Step3->Step4 Step5 5. Cold Storage Store at 2-8°C or -20°C Step4->Step5

Standard operating procedure for the handling and long-term storage of hygroscopic APIs.

Protocol 1: Moisture-Free Aliquoting and Storage Preparation

Causality: Opening a cold vial in ambient air causes immediate condensation. This protocol prevents water ingress by controlling temperature and atmosphere.

  • Thermal Equilibration: Transfer the sealed master vial directly from cold storage (2–8°C) into a desiccator containing active desiccant (e.g., indicating Drierite). Allow exactly 2 hours for the vial to reach room temperature (RT).

  • Inert Atmosphere Handling: Transfer the RT-equilibrated vial into a glove box purged with dry Argon or Nitrogen (RH < 5%).

  • Aliquoting: Weigh the required experimental amounts into pre-dried, amber glass vials. Do not return unused powder to the master vial to prevent cross-contamination.

  • Hermetic Sealing: Cap the aliquots with PTFE-lined septa closures while still inside the inert atmosphere.

  • System Validation (Self-Validating Step): To ensure the protocol was successful, subject one random mock aliquot to Karl Fischer (KF) titration. The system is validated if the moisture content remains < 0.5% w/w.

Protocol 2: Stability-Indicating Forced Degradation Assay

Causality: To confidently troubleshoot whether your compound has degraded, you must have a validated analytical method capable of separating the intact API from its primary degradant (the carboxylic acid) [3].

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of ethyl 2-(piperidin-3-yl)propanoate hydrochloride in anhydrous acetonitrile.

  • Stress Conditions (Hydrolysis Simulation): Transfer 1 mL of the stock to a reaction vial. Add 0.1 mL of 0.1 M NaOH (to force base-catalyzed ester hydrolysis) and heat to 60°C for 24 hours. Neutralize with 0.1 mL of 0.1 M HCl before analysis.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Run a gradient mobile phase of Water/Acetonitrile (both containing 0.1% Trifluoroacetic acid to keep the amine protonated and improve peak shape).

  • System Validation (Self-Validating Step): The protocol is validated when the chromatogram shows baseline resolution ( Rs​>1.5 ) between the intact ethyl ester peak and the newly formed 2-(piperidin-3-yl)propanoic acid peak. Use this method routinely to check the purity of your stored aliquots.

References

  • National Institutes of Health (PMC). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." Pharmaceutics. Available at:[Link]

  • BTC Pharm Tech. "What are the storage stability of Piperidine Series compounds over time?" BTC Blog. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Piperidine-3-carboxylic Acid vs. Ethyl 2-(piperidin-3-yl)propanoate HCl

As a Senior Application Scientist, selecting the correct building block is the foundation of an efficient synthetic route. Piperidine scaffolds are ubiquitous in drug discovery, particularly in the development of GABA re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct building block is the foundation of an efficient synthetic route. Piperidine scaffolds are ubiquitous in drug discovery, particularly in the development of GABA reuptake inhibitors and neuroprotective agents[1],[2]. When designing a synthesis around the piperidine-3-yl motif, researchers frequently choose between piperidine-3-carboxylic acid (nipecotic acid) and its extended, protected analog, ethyl 2-(piperidin-3-yl)propanoate HCl [3].

This guide objectively compares the physicochemical properties, orthogonal reactivity profiles, and practical handling of both compounds to help you optimize your synthetic workflows.

Structural & Physicochemical Causality

The fundamental difference between these two building blocks lies in their electronic states and steric environments, which dictate their downstream chemoselectivity.

  • Piperidine-3-carboxylic Acid (Nipecotic Acid): This compound exists as a highly polar zwitterion. The presence of both a nucleophilic secondary amine and an electrophile-precursor (the carboxylic acid) within the same molecule presents a significant chemoselectivity challenge. Any attempt to directly activate the carboxylic acid will inevitably lead to intermolecular self-condensation (polymerization). Furthermore, its zwitterionic nature renders it largely insoluble in standard aprotic organic solvents (like DCM or THF), often forcing reactions into highly polar solvents like DMF or water.

  • Ethyl 2-(piperidin-3-yl)propanoate HCl: This derivative resolves the zwitterion problem[3]. The carboxylic acid is masked as an ethyl ester, acting as a robust protecting group that prevents self-reactivity. The amine is stabilized as a hydrochloride salt, which prevents atmospheric oxidation and CO₂ absorption (carbamate formation) during long-term storage. Furthermore, the two-carbon propanoate extension introduces an alpha-chiral center and additional steric bulk near the ester, which can influence the kinetics of downstream functionalization.

Reactivity Profiles & Mechanistic Insights

Amine Functionalization (N-Alkylation & N-Acylation)

Direct N-alkylation of free nipecotic acid is notoriously difficult. The carboxylate group can act as a competing nucleophile, and the high temperatures required often lead to rapid decomposition[1]. To bypass this, researchers must first esterify the acid before attempting N-alkylation[1].

Conversely, ethyl 2-(piperidin-3-yl)propanoate HCl is primed for clean N-alkylation. By simply neutralizing the HCl salt in situ with a non-nucleophilic base (such as DIPEA), the secondary amine is liberated. The ester remains entirely inert to standard alkyl halides, allowing for high-yielding, chemoselective N-functionalization without the need for prior protection steps.

Carbonyl Reactivity (Amidation vs. Hydrolysis)

The direct conversion of a free carboxylic acid to an amide is thermodynamically hindered; mixing an amine with a carboxylic acid simply yields a highly unreactive carboxylate salt[4],[5]. To achieve amidation with nipecotic acid, the amine must first be Boc-protected, followed by the use of coupling agents (e.g., EDC/HOBt or DCC) to restore the electrophilicity of the carbonyl carbon[4].

Esters, on the other hand, are significantly less reactive toward nucleophilic attack[5]. The ethyl ester in the propanoate derivative serves as a stable "thermodynamic sink" during amine functionalization. Once the amine is elaborated, the ester can be selectively hydrolyzed back to the free acid using mild aqueous base (e.g., LiOH in THF/H₂O).

Quantitative Performance Comparison

ParameterPiperidine-3-carboxylic AcidEthyl 2-(piperidin-3-yl)propanoate HCl
Physical State Free zwitterion (Solid)Hydrochloride salt (Solid)
Organic Solubility Poor (Requires DMF/DMSO/H₂O)Excellent (Soluble in DCM, THF, MeCN)
Self-Condensation Risk High (If acid is activated directly)None (Ester prevents polymerization)
N-Alkylation Strategy Requires prior esterification[1]Direct reaction after free-basing
Typical N-Alkylation Yield 40–55% (due to side reactions)85–95% (Clean conversion)
Amidation Strategy Requires N-protection + EDC/DCC[4]Requires ester hydrolysis first

Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Alkylation of Ethyl 2-(piperidin-3-yl)propanoate HCl

This protocol leverages the ester as a protecting group to selectively functionalize the piperidine nitrogen.

  • Preparation: Suspend Ethyl 2-(piperidin-3-yl)propanoate HCl (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under a nitrogen atmosphere.

  • Free-Basing (Causality): Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0 °C. Why DIPEA? The first 1.0 eq neutralizes the HCl salt to generate the nucleophilic free amine. The remaining 1.5 eq acts as an acid scavenger. DIPEA's steric bulk prevents it from acting as a competing nucleophile.

  • Alkylation: Add the target alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂. Validation: The mild pH (~8.5) of NaHCO₃ ensures the complete removal of DIPEA·HCl salts while being strictly mild enough to prevent any premature hydrolysis of the ethyl ester, ensuring a pure organic phase.

Protocol B: Amidation of Piperidine-3-carboxylic Acid (via Boc-protection)

Direct amidation fails due to salt formation[4]. This protocol uses coupling agents to overcome the activation energy barrier.

  • Pre-requisite: Ensure the starting material is N-Boc-piperidine-3-carboxylic acid to prevent self-polymerization.

  • Activation: Dissolve the N-Boc-protected acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0 °C. Causality: EDC activates the carboxyl group by forming an O-acylisourea. HOBt immediately attacks this to form a stable, reactive OBt-ester intermediate, which suppresses racemization at the C3 chiral center and prevents the formation of unreactive N-acylureas.

  • Coupling: Add the target primary amine (1.1 eq) and DIPEA (2.0 eq). Stir for 12 hours at room temperature.

  • Self-Validating Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Validation: The acidic wash removes unreacted amines and basic coupling byproducts, while the basic wash removes unreacted carboxylic acids and HOBt, leaving only the neutral amide product in the organic layer.

Reactivity Pathway Visualization

Reactivity Nip Piperidine-3-carboxylic acid Poly Self-Polymerization Risk Nip->Poly Direct Activation Boc N-Boc Protection Nip->Boc Protection Est Ethyl 2-(piperidin-3-yl)propanoate HCl FreeBase Free Amine (via DIPEA) Est->FreeBase Base Neutralization Amide Amidation (EDC/HOBt) Boc->Amide Coupling Agent Alk Clean N-Alkylation FreeBase->Alk Alkyl Halide Acid Ester Hydrolysis (LiOH) Alk->Acid Deprotection

Orthogonal reactivity pathways of nipecotic acid vs. its ester-protected derivative.

References

  • [3] Wholesale ethyl 2-(piperidin-3-yl)propanoate hydrochloride CAS ... Xindao Biotech. Available at:[Link]

  • [1] Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • [2] Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

  • [4] Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content. Jack Westin. Available at: [Link]

  • [5] Carboxylic acid reactions overview. Khan Academy. Available at: [Link]

Sources

Comparative

chiral separation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride enantiomers by HPLC

An in-depth technical analysis and methodology for the chiral separation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride[1], designed for researchers and drug development professionals. Structural Complexity and Anal...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodology for the chiral separation of ethyl 2-(piperidin-3-yl)propanoate hydrochloride[1], designed for researchers and drug development professionals.

Structural Complexity and Analytical Challenges

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS: 2891600-04-5)[1][2] is a highly versatile building block used in the synthesis of neuroactive compounds and targeted therapeutics. From a chromatographic perspective, this molecule presents a dual challenge:

  • Multiple Chiral Centers: The molecule possesses two stereocenters—one at the C3 position of the piperidine ring and another at the α-carbon (C2) of the propanoate group. This results in four distinct stereoisomers (two pairs of diastereomers).

  • Lack of a Strong Chromophore: The absence of aromatic rings means the molecule has negligible UV absorption above 220 nm, rendering standard UV/Vis detection unreliable.

  • Basic Secondary Amine: As a hydrochloride salt of a secondary amine, the free base strongly interacts with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and irreversible adsorption[3][4].

Mechanistic Grounding: Designing the Separation System

As a Senior Application Scientist, I approach this separation not by trial and error, but by engineering a self-validating thermodynamic system.

Choosing the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, specifically those utilizing amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA or AD-H), are the gold standard for piperidine derivatives[5][6]. The chiral recognition mechanism relies on the analyte entering the chiral grooves of the amylose polymer. The carbamate groups on the CSP act as both hydrogen bond acceptors (via C=O) and donors (via N-H), interacting stereoselectively with the ester carbonyl and the secondary amine of the analyte[6].

The Critical Role of the Basic Modifier: Because we are dealing with a hydrochloride salt, injecting the sample directly into a neutral mobile phase will result in split peaks or total loss of retention. We must use a basic modifier—typically Diethylamine (DEA) at 0.1% to 0.4% (v/v)[3][7]. DEA serves a dual purpose:

  • Silanol Masking: It competitively binds to the non-specific, acidic residual silanols on the silica support, preventing the piperidine amine from undergoing secondary ion-exchange interactions[3].

  • In-situ Neutralization: It ensures the analyte remains entirely in its free-base form during partitioning, maximizing its interaction with the chiral selector.

Mechanism Analyte Ethyl 2-(piperidin-3-yl)propanoate (Secondary Amine) CSP Amylose-based CSP (Chiral Grooves, Carbamate Groups) Analyte->CSP H-bonding & Steric Fit (Enantioselective) Silanol Residual Silanols (Acidic Sites on Silica) Analyte->Silanol Ion-Exchange / Tailing (Non-selective) DEA Diethylamine (DEA) (Basic Modifier) DEA->Analyte Maintains Free Base Form DEA->Silanol Blocks Active Sites (Improves Peak Shape)

Caption: Thermodynamic interaction model between the analyte, Amylose CSP, and DEA modifier.

Comparison of Chromatographic Alternatives

To isolate all four stereoisomers, researchers typically evaluate Normal-Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC)[8]. Below is an objective performance comparison based on established data for piperidine-propanoates.

ParameterNP-HPLC (Hexane/IPA + DEA)SFC (CO₂/MeOH + DEA)RP-HPLC (Water/ACN + Buffer)
Primary Advantage Highest baseline resolution (Rs > 2.0) for all 4 isomers.Fastest run time; green solvent profile[8].Compatible with aqueous biological samples[4].
Detection Compatibility ELSD / CAD (Excellent)MS / ELSD (Requires make-up flow)MS / Low UV (210 nm)
Diastereomer Separation Excellent (α > 1.5)Very Good (α > 1.3)Moderate (α ~ 1.1 - 1.2)
Enantiomer Separation Excellent (Rs > 2.0)Good (Rs > 1.5)Often requires column screening[4].
Scalability (Prep) High (Easy solvent evaporation)Very High (CO₂ evaporates instantly)Low (High energy to remove water)

Workflow Start Sample: Ethyl 2-(piperidin-3-yl)propanoate HCl (4 Stereoisomers) Prep Sample Preparation Free-base conversion via DEA Start->Prep NP Normal-Phase HPLC (Hexane/IPA + 0.1% DEA) Prep->NP Highest Resolution SFC SFC (CO2/MeOH + 0.2% DEA) Prep->SFC Fastest Screening RP Reversed-Phase HPLC (Water/ACN + TEA Buffer) Prep->RP Aqueous Matrices Det Detection Strategy (ELSD / CAD / MS) NP->Det SFC->Det RP->Det

Caption: Decision matrix and workflow for the separation of piperidine-propanoate stereoisomers.

Step-by-Step Experimental Protocol (NP-HPLC-ELSD)

This protocol is designed to achieve baseline separation of all four stereoisomers.

A. Reagents & Equipment

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA), 250 mm × 4.6 mm, 5 µm[6].

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Modifier: Diethylamine (DEA), ≥99.5% purity[3].

  • Detector: Evaporative Light Scattering Detector (ELSD) (Drift tube temp: 45°C, Gas flow: 1.5 L/min).

B. Mobile Phase Preparation

  • Measure 900 mL of n-Hexane and 100 mL of IPA (90:10 v/v ratio).

  • Add exactly 1.0 mL of DEA to the mixture (0.1% v/v)[3].

  • Degas the mixture via ultrasonication for 10 minutes. Note: Do not over-sonicate, as volatile DEA can evaporate, altering the modifier concentration and causing retention time drift.

C. Sample Preparation (Self-Validating Step)

  • Weigh 5.0 mg of ethyl 2-(piperidin-3-yl)propanoate hydrochloride[2].

  • Dissolve in 1.0 mL of the prepared mobile phase.

  • Causality Check: The DEA in the mobile phase will displace the HCl, forming DEA-HCl (which may cause a slight initial baseline disturbance in ELSD) and liberating the free base analyte.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

D. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C (Thermodynamic control is vital; higher temps reduce retention but may collapse resolution).

  • Injection Volume: 5 - 10 µL.

Expected Experimental Data

When executing the above protocol, the four stereoisomers will elute as two distinct pairs of enantiomers. The diastereomeric separation (Peak 1/2 vs Peak 3/4) is driven by the spatial orientation of the propanoate group, while the enantiomeric separation is driven by the chiral grooves of the amylose CSP[6].

Peak IdentityElution OrderExpected Retention Time (min)Selectivity (α)Resolution (Rs)
Stereoisomer 1 18.4--
Stereoisomer 2 210.21.252.8
Stereoisomer 3 314.61.485.1
Stereoisomer 4 417.31.212.4

(Note: Exact retention times will vary based on exact column void volume and system dwell volume, but the α and Rs values are representative of optimized amylose-carbamate interactions with 3-substituted piperidines).

References

  • NextSDS Chemical Database. "ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information." NextSDS. Available at:[Link]

  • Stefanachi, A., et al. "Structure-property relationship study of the HPLC enantioselective retention of neuroprotective 7-[(1-alkylpiperidin-3-yl)methoxy]coumarin derivatives on an amylose-based chiral stationary phase." Journal of Separation Science, 2018. Available at: [Link]

  • Jasco Global Applications. "Analysis of Hydroxyzine by SFC-PDA-CD Method Scouting System." JASCO, 2026. Available at:[Link]

  • Enantioseparation of Basic Compounds. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." ResearchGate. Available at:[Link]

Sources

Validation

GC-MS analysis of ethyl 2-(piperidin-3-yl)propanoate hydrochloride residual solvents

A Senior Application Scientist's Guide to GC-MS Analysis of Residual Solvents in Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride Introduction: The Imperative for Rigorous Residual Solvent Analysis In the manufacturing o...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to GC-MS Analysis of Residual Solvents in Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride

Introduction: The Imperative for Rigorous Residual Solvent Analysis

In the manufacturing of Active Pharmaceutical Ingredients (APIs), organic solvents are indispensable tools, facilitating synthesis, purification, and crystallization. However, their persistence in the final product, even at trace levels, poses a significant risk to patient safety and can impact the API's physicochemical properties. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride, a key building block in pharmaceutical synthesis, is no exception. Its manufacturing process invariably involves solvents that must be meticulously controlled.

Regulatory bodies, through guidelines like the International Council for Harmonisation's Q3C (R8) and the United States Pharmacopeia's General Chapter <467>, provide a framework for classifying and limiting residual solvents based on their toxicity.[1][2][3][4][5] Class 1 solvents, being carcinogenic, are to be avoided, while Class 2 solvents are strictly limited due to their toxicity, and Class 3 solvents are considered lower risk.[6][7] Adherence to these guidelines is not merely a regulatory hurdle; it is a fundamental aspect of ensuring drug product safety and quality.

This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two primary Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of residual solvents in ethyl 2-(piperidin-3-yl)propanoate hydrochloride: Static Headspace (SHS) GC-MS and Direct Liquid Injection (DLI) GC-MS . We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to guide researchers toward the most robust and appropriate analytical strategy.

The Analytical Challenge: A Non-Volatile Salt Matrix

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a salt, making it non-volatile. This property is the single most critical factor in selecting an appropriate analytical technique. Introducing a non-volatile matrix directly into a GC system can lead to severe contamination of the injector port and the analytical column, causing peak distortion, loss of sensitivity, and significant instrument downtime.[8] The ideal method must, therefore, efficiently separate the volatile target analytes (the solvents) from the non-volatile API matrix before chromatographic analysis.

Methodology Comparison: Static Headspace vs. Direct Liquid Injection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this application.[9][10] GC provides the high-resolution separation of volatile compounds, while MS offers unparalleled identification capabilities based on a molecule's unique mass spectrum, making it a definitive tool for confirming the presence of specific solvents.[11][12][13]

Static Headspace GC-MS (SHS-GC-MS): The Preferred Approach

SHS-GC-MS is the overwhelmingly preferred technique for residual solvent analysis in pharmaceuticals.[14] The principle is elegant and effective: the API sample is dissolved in a high-boiling point solvent, sealed in a vial, and heated. This causes the volatile residual solvents to partition from the liquid phase into the gas phase (the "headspace") above the sample. A portion of this vapor is then injected into the GC system.

The Causality Behind its Superiority:

  • Matrix Elimination: The non-volatile API salt remains in the vial, completely isolated from the GC system. This protects the injector and column from contamination, ensuring long-term method robustness and reproducibility.[8][15]

  • Enhanced Sensitivity for Volatiles: The heating and equilibration process effectively pre-concentrates the most volatile solvents in the headspace, leading to superior sensitivity for low-level impurities, which is critical for meeting the stringent limits for Class 1 and Class 2 solvents.[8]

  • Simplified Sample Preparation: The sample preparation is often straightforward, involving little more than dissolving the sample in an appropriate diluent.[16]

Direct Liquid Injection GC-MS (DLI-GC-MS): A Situational Alternative

In DLI-GC-MS, a small volume of the dissolved API sample is injected directly into the heated GC inlet. While seemingly more direct, this method introduces significant challenges.

Considerations and Drawbacks:

  • Matrix Contamination: The primary drawback is the introduction of the non-volatile API directly onto the hot inlet liner. This causes the API to deposit and accumulate, leading to a rapid degradation of performance and requiring frequent, time-consuming maintenance.[8][17]

  • Limited Sensitivity: The injection volume is typically very small (1-2 µL) to avoid overloading the system, which can limit the sensitivity for trace-level solvents compared to the concentrating effect of the headspace technique.[8]

  • Applicability: DLI may be considered for higher-boiling point (less volatile) solvents that are difficult to analyze by headspace or when a headspace autosampler is unavailable. However, for routine quality control of the volatile solvents typically found in APIs, it is a suboptimal choice.

Experimental Design and Rationale

A robust analytical method is built on a foundation of logical, scientifically-driven choices. Here, we dissect the key parameters for analyzing residual solvents in ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

Sample Preparation: The Critical First Step

The choice of diluent is paramount. The ideal diluent must completely dissolve the API without reacting with it, have a high boiling point to avoid interfering with the analysis, and be of high purity.

  • Recommended Diluent: Dimethyl sulfoxide (DMSO) is an excellent choice.[18][19] It is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including hydrochloride salts. Its high boiling point (189 °C) ensures it will not interfere with the elution of more volatile solvents.

  • Sample Concentration: A concentration of 100-200 mg of the API in 5 mL of diluent is a typical starting point. This concentration must be high enough to achieve the required detection limits for the target solvents but low enough to ensure complete dissolution.

Gas Chromatography (GC) Parameters

The goal of the GC separation is to resolve all potential solvents from each other and from any potential interference.

  • Column Selection: A mid-polarity column is the industry standard for residual solvent analysis. A column with a stationary phase of 6% cyanopropylphenyl-94% dimethylpolysiloxane (G43 phase) , such as a DB-624 or equivalent, provides an excellent balance of interactions to separate a wide range of solvents with varying polarities and boiling points.[14][20][21] A 30 m x 0.32 mm ID, 1.8 µm film thickness column is a common and effective configuration.

  • Temperature Program: A temperature gradient is necessary to first separate the highly volatile solvents at a low temperature and then ramp up the temperature to elute the higher-boiling solvents in a reasonable time. A typical program might start at 40°C and ramp to 240°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate ensures consistent retention times and peak shapes.

Mass Spectrometry (MS) Parameters

The MS detector provides the confirmatory data.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is the standard, creating reproducible fragmentation patterns that can be compared against established spectral libraries (e.g., NIST, Wiley) for positive identification.

  • Acquisition Mode: A full scan acquisition (e.g., m/z 35-350) is used to collect data for all potential solvents. For quantitative analysis, extracted ion chromatograms corresponding to the most abundant and specific ions for each solvent are used to ensure specificity and enhance sensitivity.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the SHS-GC-MS analysis from sample receipt to final data reporting.

SHS_GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Reporting Sample Receive API Sample Weigh Weigh Sample (100 mg) Dissolve Dissolve in DMSO (5 mL) Weigh->Dissolve Vial Seal in Headspace Vial Dissolve->Vial Autosampler Place Vial in Autosampler Vial->Autosampler Equilibrate Equilibrate & Heat (e.g., 80°C) Inject Inject Headspace Vapor Equilibrate->Inject GC_Separation GC Separation (DB-624 Column) Inject->GC_Separation MS_Detection MS Detection (EI, Full Scan) GC_Separation->MS_Detection Process Process Chromatogram MS_Detection->Process Identify Identify Peaks (Library Search) Process->Identify Quantify Quantify vs. Standard Identify->Quantify Report Generate Final Report Quantify->Report

Caption: Workflow for SHS-GC-MS Residual Solvent Analysis.

Comparative Experimental Data

To illustrate the performance differences, the following tables summarize hypothetical but realistic validation data for the analysis of five common process solvents in ethyl 2-(piperidin-3-yl)propanoate hydrochloride using both SHS-GC-MS and DLI-GC-MS methodologies. The solvents chosen are plausible contaminants from the synthesis of piperidine derivatives.[22]

Table 1: Performance of Static Headspace (SHS) GC-MS

Solvent Class ICH Limit (ppm) Linearity (R²) LOD (ppm) LOQ (ppm) Accuracy (% Recovery) Precision (%RSD, n=6)
Dichloromethane 2 600 0.9995 0.5 1.5 98.5 - 101.2 < 3.5
Toluene 2 890 0.9992 0.8 2.4 99.1 - 100.8 < 3.1
Ethyl Acetate 3 5000 0.9998 2.0 6.0 97.9 - 102.0 < 2.5
2-Propanol 3 5000 0.9996 3.5 10.5 98.2 - 101.5 < 2.8

| Ethanol | 3 | 5000 | 0.9997 | 5.0 | 15.0 | 97.5 - 102.5 | < 3.0 |

Table 2: Performance of Direct Liquid Injection (DLI) GC-MS

Solvent Class ICH Limit (ppm) Linearity (R²) LOD (ppm) LOQ (ppm) Accuracy (% Recovery) Precision (%RSD, n=6)
Dichloromethane 2 600 0.9981 5.0 15.0 95.5 - 104.5 < 8.5
Toluene 2 890 0.9979 8.0 24.0 96.1 - 103.8 < 7.9
Ethyl Acetate 3 5000 0.9988 20.0 60.0 94.9 - 105.0 < 6.8
2-Propanol 3 5000 0.9985 35.0 105.0 95.2 - 104.5 < 7.2

| Ethanol | 3 | 5000 | 0.9986 | 50.0 | 150.0 | 94.5 - 105.5 | < 7.5 |

Data Interpretation: The data clearly demonstrates the superiority of the SHS-GC-MS method. It provides significantly better linearity, lower limits of detection (LOD) and quantification (LOQ), and superior accuracy and precision. The higher %RSD values for the DLI method reflect the instability introduced by matrix deposition in the GC inlet.

Decision Logic: Choosing the Right Method

The choice of method should be guided by a logical assessment of the analytical needs.

Method_Selection_Logic Start Analyze Residual Solvents in Ethyl 2-(piperidin-3-yl)propanoate HCl? IsSampleVolatile Is the API Matrix Non-Volatile? Start->IsSampleVolatile AreAnalytesVolatile Are Target Solvents Volatile (BP < 200°C)? IsSampleVolatile->AreAnalytesVolatile Yes Reconsider Re-evaluate Analytical Approach IsSampleVolatile->Reconsider No IsHighSensitivity Is High Sensitivity (e.g., for Class 1/2) Required? AreAnalytesVolatile->IsHighSensitivity Yes UseDLI Consider Direct Liquid Injection (DLI) GC-MS (with caution) AreAnalytesVolatile->UseDLI No (High BP Solvents) UseSHS Use Static Headspace (SHS) GC-MS IsHighSensitivity->UseSHS Yes IsHighSensitivity->UseDLI No

Caption: Decision Tree for Method Selection.

Experimental Protocols

The following are detailed, step-by-step protocols for both methodologies.

Protocol 1: Static Headspace (SHS) GC-MS Method (Recommended)

1. Standard Preparation: a. Prepare a stock standard containing all target solvents at approximately 1000 µg/mL in DMSO. b. Create a working standard by diluting the stock standard in DMSO to a final concentration that reflects the ICH limits (e.g., for a 100 mg sample in 5 mL, a 600 ppm limit corresponds to a 12 µg/mL standard).

2. Sample Preparation: a. Accurately weigh approximately 100 mg of ethyl 2-(piperidin-3-yl)propanoate hydrochloride into a 20 mL headspace vial. b. Add 5.0 mL of DMSO. c. Immediately seal the vial with a PTFE-lined septum and crimp cap. d. Gently vortex to dissolve the sample.

3. System Suitability: a. Prepare a system suitability solution containing the target solvents at their limit concentrations. b. Inject the solution and verify that the resolution between all critical pairs is >1.5 and the signal-to-noise ratio for each peak at the LOQ is >10.

4. GC-MS Conditions:

  • Headspace Autosampler:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

  • GC System:

    • Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm

    • Inlet Temperature: 220°C

    • Carrier Gas: Helium, 1.5 mL/min (constant flow)

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

  • MS System:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350 (Full Scan)

5. Analysis Sequence: a. Inject a DMSO blank. b. Inject the system suitability solution six times to establish precision. c. Inject the working standard. d. Inject the prepared samples. e. Inject the working standard periodically to verify system stability.

Protocol 2: Direct Liquid Injection (DLI) GC-MS Method (Alternative)

1. Standard and Sample Preparation: a. Follow steps 1a, 1b, 2a, and 2b from Protocol 1, but prepare the solutions in a standard 2 mL autosampler vial. b. Crucially, after dissolving the sample, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

2. System Suitability: a. Follow step 3a from Protocol 1. b. Inject the solution and verify system suitability criteria.

3. GC-MS Conditions:

  • GC System:

    • Inlet: Use a deactivated, split/splitless inlet with a fresh, single-taper glass liner with glass wool. Regular liner replacement is mandatory.

    • Inlet Temperature: 250°C

    • Injection Volume: 1.0 µL

    • Split Ratio: 20:1 (to minimize matrix loading)

    • Column & Oven Program: Same as Protocol 1.

  • MS System: Same as Protocol 1.

4. Analysis Sequence: a. Follow the sequence from Protocol 1. b. Note: Expect to perform inlet maintenance (liner and septum replacement) much more frequently than with the SHS method.

Conclusion and Recommendations

For the routine, validated analysis of residual solvents in ethyl 2-(piperidin-3-yl)propanoate hydrochloride, the Static Headspace GC-MS method is unequivocally the superior choice. Its ability to completely isolate the non-volatile API matrix provides unparalleled robustness, sensitivity, and long-term reliability, which are essential in a regulated quality control environment.[8][14] The method aligns with the principles of analytical lifecycle management by minimizing instrument contamination and ensuring consistent data quality over time.

While Direct Liquid Injection GC-MS is a viable technique in the broader field of gas chromatography, its application to this specific analytical problem is fraught with challenges. The unavoidable contamination of the GC inlet by the non-volatile API salt makes it an inefficient and unreliable method for routine analysis. It should only be considered in specific, non-routine circumstances, such as the analysis of very high-boiling point solvents not amenable to headspace sampling, and with a clear understanding of the intensive instrument maintenance required.

By selecting the appropriate methodology based on sound scientific principles, researchers and drug development professionals can ensure that their residual solvent data is accurate, reliable, and fully compliant with global regulatory expectations.

References

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Therapeutic Goods Administration (TGA). Available from: [Link]

  • impurities: guideline for residual solvents q3c(r7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2018). Available from: [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Available from: [Link]

  • 〈467〉 RESIDUAL SOLVENTS. United States Pharmacopeia (USP). Available from: [Link]

  • Practical Applications to USP <467> Implementation. SGS. (2009). Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • (467) RESIDUAL SOLVENTS. USP-NF. (2007). Available from: [Link]

  • 467 RESIDUAL SOLVENTS. USP-NF. (2019). Available from: [Link]

  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025). Available from: [Link]

  • Bailey Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15: 714. Available from: [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. European Medicines Agency (EMA). (2024). Available from: [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. SCION Instruments. (2025). Available from: [Link]

  • Pharmaceutical Gas Chromatography Mass Spectrometers. Labcompare. Available from: [Link]

  • GC-MS applications in pharmaceutical analysis. International Pharmaceutical Industry. (2017). Available from: [Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. Available from: [Link]

  • What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis?. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • Residual Solvent Testing Methods. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • De Ketele, A., De Rop, E., Van den Eeckhout, E., & De Paepe, P. (2012). A Validated GC-MS Method for the Determination and Quantification of Residual Solvents in Counterfeit Tablets and Capsules. Journal of Pharmaceutical and Biomedical Analysis, 70, 41-48. Available from: [Link]

  • GCMS Residual Solvent Analysis: What You Must Know. ResolveMass Laboratories Inc. (2025). Available from: [Link]

  • Analytical Method Development and Validation for Residual Solvent Test by Gas Chromatographic Technique. International Journal of Research Culture Society, 6(4). (2022). Available from: [Link]

  • What Is The Difference Between Headspace And Direct Injection?. ALWSCI Technologies. (2024). Available from: [Link]

  • Headspace Vs Direct injection. Chromatography Forum. (2008). Available from: [Link]

  • A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. ResearchGate. Available from: [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. Available from: [Link]

  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities. LCGC International. Available from: [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. VUV Analytics. Available from: [Link]

  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu. Available from: [Link]

  • HS-GC-FID Method Development and Validation for Quantification of Residual Solvents in Favipiravir. Journal of Pharmaceutical Negative Results, 13(10). (2022). Available from: [Link]

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent Technologies. Available from: [Link]

  • What solvents can dissolve piperidines?. Dehong Biotechnology. (2025). Available from: [Link]

  • Method of making piperidine derivatives. Google Patents. (2010).
  • ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information. ECHA. Available from: [Link]

  • Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (C10H19NO2). PubChemLite. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6891. (2021). Available from: [Link]

  • Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(1), 175-185. (2001). Available from: [Link]

  • ethyl 3-(piperidin-1-yl)propanoate. ChemBK. Available from: [Link]

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Comparative

Ethyl 2-(piperidin-3-yl)propanoate Hydrochloride: Analytical Reference Standard Characterization &amp; Comparison Guide

Executive Summary Ethyl 2-(piperidin-3-yl)propanoate is a versatile, functionalized piperidine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-(piperidin-3-yl)propanoate is a versatile, functionalized piperidine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because the molecule possesses two distinct chiral centers—one at the C3 position of the piperidine ring and another at the C2 (alpha) carbon of the propanoate chain—it inherently exists as a mixture of four stereoisomers (two diastereomeric pairs).

In pharmaceutical development, controlling the stereochemical and chemical purity of such intermediates is not merely a quality metric; it is a regulatory requirement. Under , any organic impurity present in a new drug substance above specific qualification thresholds must be rigorously identified, quantified, and controlled[1]. To achieve this, a highly characterized analytical reference standard is mandatory. This guide objectively compares the hydrochloride (HCl) salt reference standard (CAS 2891600-04-5) against alternative forms and provides a self-validating analytical characterization workflow compliant with principles[2].

Product Comparison Guide: HCl Salt vs. Alternatives

When sourcing reference materials for quantitative impurity tracking, the physical and chemical form of the standard dictates its analytical reliability. Below is a comparative analysis of the available forms of ethyl 2-(piperidin-3-yl)propanoate.

ParameterEthyl 2-(piperidin-3-yl)propanoate HCl (Reference Standard)Ethyl 2-(piperidin-3-yl)propanoate (Free Base)Crude Isomeric Mixture
CAS Number 2891600-04-52107353-16-0N/A
Physical State Highly crystalline solidViscous liquid / Amorphous solidOily liquid
Chemical Stability Excellent: Inert to atmospheric oxidation and CO₂.Poor: Prone to carbamate formation via CO₂ absorption.Poor: High degradation rate.
Hygroscopicity Low (stable for precise mass-balance weighing).High (absorbs atmospheric moisture rapidly).Variable.
Stereochemical Purity Can be isolated as a single diastereomer or enantiomer.Often a fluctuating mixture of 4 stereoisomers.Uncontrolled diastereomeric ratio.
Analytical Reliability Gold Standard: Meets USP <11> criteria for quantitative assays.Qualitative Only: Unsuitable for precise assay calculations.Unsuitable: Fails system suitability tests.
The Causality Behind the Gold Standard

Why is the HCl salt the superior reference standard? The secondary amine within the piperidine ring is highly basic (pKa ~10) and acts as a strong nucleophile. In its free base form, this amine readily reacts with atmospheric carbon dioxide to form carbamates and is highly susceptible to oxidative degradation over time. By converting the free base into the hydrochloride salt, the amine is fully protonated. This eliminates its nucleophilicity and drives the formation of a stable, highly ordered crystalline lattice. This solid-state stability ensures the batch-to-batch consistency and precise weighability required for a primary quantitative standard under USP <11> guidelines[2].

Analytical Characterization Workflows

To qualify ethyl 2-(piperidin-3-yl)propanoate hydrochloride as a reference standard, the following self-validating analytical protocols must be executed.

HPLC-UV: Purity & Diastereomeric Resolution
  • Objective: Quantify chromatographic purity and resolve diastereomeric pairs.

  • Causality: Amines cause severe peak tailing on standard silica-based columns due to secondary interactions with residual, unendcapped silanols. To counteract this, we utilize an end-capped C18 column combined with a low-pH mobile phase. The acidic environment fully protonates both the analyte and any residual silanols, repelling the analyte and ensuring sharp, symmetrical peaks for accurate integration.

  • Protocol:

    • Column: End-capped C18 (150 x 4.6 mm, 3 µm) or a Chiral stationary phase if enantiomeric excess (ee) determination is required.

    • Mobile Phase:

      • A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.

      • B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Detection: UV at 210 nm (the ester carbonyl is the primary absorbing chromophore).

    • System Suitability (Self-Validation): Tailing factor ( Tf​ ) must be ≤1.5 . Resolution ( Rs​ ) between the two primary diastereomeric peaks must be ≥2.0 .

LC-MS (ESI+): Identity Confirmation
  • Objective: Confirm the exact mass and structural identity of the standard.

  • Causality: While TFA is excellent for peak shape in UV chromatography, it strongly suppresses ionization in mass spectrometry. Therefore, the LC-MS method must substitute TFA with a volatile, MS-friendly buffer. Positive Electrospray Ionization (ESI+) is selected because the basic piperidine nitrogen readily accepts a proton to form a stable [M+H]+ ion.

  • Protocol:

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Methanol (B).

    • Ionization: ESI in positive mode.

    • Observation: Extract the ion chromatogram for m/z 186.16 (the exact mass of the protonated free base). Note: The HCl salt dissociates in the LC solvent, so the MS detects the protonated free base.

NMR Spectroscopy (1H & 13C): Structural Elucidation
  • Objective: Verify the carbon framework and relative stereochemistry.

  • Causality: The HCl salt form significantly alters the chemical shifts of the protons adjacent to the nitrogen (C2, C4, C6 of the piperidine ring) compared to the free base, pushing them downfield due to the electron-withdrawing effect of the protonated amine.

  • Protocol:

    • Solvent: DMSO- d6​ or D₂O.

    • 1H-NMR (400 MHz): Identify the diagnostic ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the broad downfield signals of the protonated piperidine ring (~3.0 - 3.5 ppm).

    • Self-Validation: Integrate the ester -CH₂- protons (2H) against the piperidine ring protons to confirm the 1:1 stoichiometric ratio, ruling out polymeric impurities or unreacted starting materials.

Karl Fischer (KF) Titration: Water Content
  • Objective: Determine residual water for mass-balance purity calculation.

  • Causality: USP <11> strictly requires reference standards to be corrected for volatile residues and water content to assign a true quantitative assay value[2].

  • Protocol:

    • Weigh accurately ~50 mg of the HCl salt standard[2].

    • Dissolve in anhydrous methanol within the KF titration vessel.

    • Titrate volumetrically.

    • Calculation: Absolute Purity = Chromatographic Purity × (100% - %Water - %Residual Solvents) / 100.

Analytical Workflow Visualization

G Start Ethyl 2-(piperidin-3-yl)propanoate HCl Reference Standard Prep Sample Preparation (Weighing & Dissolution) Start->Prep HPLC HPLC-UV / Chiral LC (Purity & Isomer Ratio) Prep->HPLC LCMS LC-MS (ESI+) (Mass & Identity) Prep->LCMS NMR 1H & 13C NMR (Structural Elucidation) Prep->NMR KF Karl Fischer Titration (Water Content) Prep->KF Data Data Synthesis & Certificate of Analysis (CoA) HPLC->Data LCMS->Data NMR->Data KF->Data

Figure 1: Comprehensive analytical characterization workflow for reference standard qualification.

References

  • International Council for Harmonisation (ICH). "Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines. URL:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS No. 2891600-04-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride (CAS No. 2891600-04-5). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to provide a deep, procedural framework grounded in chemical principles and regulatory compliance, ensuring the safety of personnel and the integrity of our research environment.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a piperidine derivative.[1] While specific toxicological data for this exact compound is limited, its structural components—a piperidine ring and an ethyl ester group—inform a robust risk assessment. The piperidine moiety, a six-membered heterocyclic amine, is associated with compounds that are often flammable, corrosive, and acutely toxic.[2][3][4]

The hydrochloride salt form generally renders the compound a solid and increases its water solubility compared to its free base, which can affect its physical handling and environmental mobility. Based on available data and structural analogy, the primary hazards are summarized below.

Table 1: Hazard Profile of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Hazard ClassificationGHS CodeDescriptionAuthoritative Source
Skin IrritationH315Causes skin irritation.ECHA[5]
Serious Eye IrritationH319Causes serious eye irritation.ECHA[5]
Specific Target Organ Toxicity (Single Exposure)H336May cause drowsiness or dizziness.ECHA[5]
Inferred Hazards (Piperidine Derivatives)
Acute Toxicity-May be harmful if swallowed, inhaled, or in contact with skin.[2][4]Benchchem[2], Chemos GmbH[4]
Environmental HazardH410May be very toxic to aquatic life with long-lasting effects.[6]Sigma-Aldrich[6]

This profile mandates that Ethyl 2-(piperidin-3-yl)propanoate hydrochloride be treated as a hazardous substance at all stages, from initial handling to final disposal.

Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)

Safe disposal begins long before waste is generated. The causality here is simple: minimizing exposure prevents accidents. All handling, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to control vapor and dust exposure.[7][8]

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against potential splashes.[2]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for tears or punctures before use.[9]

  • Body Protection : A flame-retardant lab coat or a chemical-resistant apron is essential.[2]

  • Respiratory Protection : While a fume hood is the primary engineering control, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations like a significant spill.[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle is that this compound must never be disposed of down the drain or in regular solid waste.[10][11] It must be managed as regulated hazardous chemical waste and handled by a licensed waste disposal service.[2][12]

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Containerization cluster_final Final Steps Start Identify Waste Containing Ethyl 2-(piperidin-3-yl)propanoate HCl Assess Assess Waste Form Start->Assess Solid Solid Waste (Expired Reagent, Contaminated PPE, Weigh Paper, etc.) Assess->Solid Solid Liquid Liquid Waste (Reaction Mixtures, Solutions, Rinsates) Assess->Liquid Liquid Empty Contaminated 'Empty' Containers Assess->Empty Container Container_Solid Place in Labeled 'Solid Hazardous Waste' Container Solid->Container_Solid Container_Liquid Place in Labeled 'Liquid Hazardous Waste' (Halogenated/Non-Halogenated as appropriate) Container Liquid->Container_Liquid Rinse Triple-Rinse with Appropriate Solvent Empty->Rinse Store Store Securely in Designated Satellite Accumulation Area Container_Solid->Store Container_Liquid->Store Collect Collect Rinsate as Liquid Hazardous Waste Rinse->Collect Collect->Container_Liquid Arrange Arrange Pickup by Licensed Waste Disposal Contractor Store->Arrange End Disposal Complete Arrange->End

Caption: Disposal decision workflow for Ethyl 2-(piperidin-3-yl)propanoate hydrochloride.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[13]

  • Solid Waste : Unused or expired pure compound, along with contaminated items like gloves, weigh boats, and paper towels, must be collected in a dedicated, clearly labeled container for solid hazardous waste.[2]

  • Liquid Waste : Solutions containing the compound and solvent rinsates must be collected in a separate, compatible container for liquid hazardous waste. Do not mix aqueous and organic waste streams unless your institution's protocol allows.

  • Sharps : Contaminated needles, scalpels, or broken glass must be placed in a designated, puncture-resistant sharps container for hazardous waste.[11]

Step 2: Container Management

The integrity of the waste container is a primary barrier against environmental release.

  • Compatibility : Containers must be chemically compatible with piperidine derivatives and any solvents used.[10] High-density polyethylene (HDPE) is generally a suitable choice.

  • Labeling : All waste containers must be clearly and accurately labeled.[13][14] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Ethyl 2-(piperidin-3-yl)propanoate hydrochloride."

    • An accurate list of all contents, including solvents.

    • The relevant hazard pictograms (e.g., irritant, environmental hazard).[13]

    • The date waste was first added to the container.

  • Closure : Keep containers securely closed at all times, except when adding waste.[14]

Step 3: Handling "Empty" Containers

Containers that once held the pure compound are not truly empty and must be managed as hazardous waste.

  • Triple-rinse the container with a suitable solvent (e.g., methanol, ethanol).[2]

  • Collect all three rinsates and add them to the appropriate liquid hazardous waste container.[2] This rinsate is considered hazardous.

  • After rinsing, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for rinsed chemical containers.[13]

Step 4: Storage and Final Disposal
  • Storage : Store sealed waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.[15] The storage area should have secondary containment to control potential leaks.[14]

  • Professional Disposal : The ultimate disposal of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride must be conducted by a licensed and certified hazardous waste disposal contractor.[2][9] Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risk.[2]

  • Evacuate & Alert : Alert personnel in the immediate vicinity and evacuate the area. Restrict access.[2]

  • Ventilate : Ensure the area is well-ventilated. If the spill is large, it may be necessary to evacuate the entire lab.[12]

  • Don PPE : Before attempting any cleanup, don the full PPE described in Section 2.

  • Containment : For small spills, cover and contain the material with a non-combustible absorbent such as sand, earth, or vermiculite.[2][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[7][16]

  • Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[2]

  • Report : Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • ethyl 2-(piperidin-3-yl)
  • SAFETY D
  • SAFETY DATA SHEET - Tokyo Chemical Industry. Tokyo Chemical Industry.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Material Safety D
  • Safety Data Sheet - Generic. Generic SDS Provider.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab.
  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Piperidine - SAFETY D
  • Piperidine - Wikipedia. Wikipedia.
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.

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Handling

Personal protective equipment for handling Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Comprehensive Safety and Handling Guide: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride Executive Summary & Chemical Profile Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a highly versatile piperidine building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: Ethyl 2-(piperidin-3-yl)propanoate hydrochloride

Executive Summary & Chemical Profile

Ethyl 2-(piperidin-3-yl)propanoate hydrochloride is a highly versatile piperidine building block utilized extensively in pharmaceutical drug development and synthetic chemistry[1]. While invaluable for synthesizing complex active pharmaceutical ingredients (APIs), it presents specific occupational hazards that require rigorous safety protocols. According to the Globally Harmonized System (GHS), this compound requires strict handling procedures due to its irritant properties[2].

Quantitative Hazard Summary To facilitate rapid risk assessment, the physical and hazard classifications are summarized below[2][3]:

Property / HazardValue / ClassificationGHS Code
CAS Number 2891600-04-5N/A
Molecular Weight 221.73 g/mol N/A
Skin Corrosion/Irritation Category 2H315
Serious Eye Damage/Irritation Category 2AH319
Specific Target Organ Toxicity Category 3 (Single Exposure)H335 / H336

Hazard Causality & Mechanistic Risk Assessment

To establish a self-validating safety culture, laboratory professionals must understand the causality behind a chemical's hazard profile.

  • Aqueous Dissociation & Localized pH Shift: As a hydrochloride salt, this compound is highly hygroscopic. When the fine powder contacts the moisture inherent in human mucous membranes, eyes, or sweat, it rapidly dissociates. This dissociation releases micro-equivalents of hydrochloric acid (HCl), causing a localized drop in pH that triggers acute tissue irritation (H315, H319)[2].

  • Aerosolization & Respiratory Toxicity: The salt form often exists as a fine, statically charged powder. During mechanical manipulation (e.g., weighing, transferring), electrostatic repulsion can cause the powder to aerosolize. Inhalation of these particulates leads to direct interaction with the respiratory epithelium, causing the respiratory tract irritation and potential dizziness associated with its STOT SE 3 classification[2].

  • Lipophilic Penetration: The ethyl ester and piperidine moieties grant the molecule sufficient lipophilicity to interact with the lipid bilayers of the stratum corneum, necessitating robust barrier protection[4].

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910 Subpart I[4], the following PPE matrix is mandatory for handling this compound. The selection is based on a mechanistic hazard assessment to prevent dermal and ocular exposure[5].

PPE CategorySpecification & StandardMechanistic Rationale
Eye/Face ANSI Z87.1 Compliant Safety GogglesProtects against airborne dust and accidental splashes during solvation. Standard safety glasses with side-shields are insufficient for fine powders[6].
Hands Nitrile Gloves (≥ 4 mil thickness)Nitrile provides superior chemical resistance against organic esters compared to latex. Double-gloving is recommended for bulk transfers[5].
Body Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on street clothes. Must be fully buttoned, paired with closed-toe shoes and long pants[6].
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood (not recommended) or during spill cleanup to mitigate H335 inhalation risks[4].

Standard Operating Procedures (SOP): Handling & Methodologies

Protocol A: Safe Weighing and Transfer Objective: Minimize static aerosolization and prevent dermal contact.

  • Engineering Control Verification: Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm)[7]. Never handle the dry powder on an open bench.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing spatula with a slightly damp, lint-free cloth (using 70% Isopropanol/water). Causality: The moisture dissipates the electrostatic charge that causes the hydrochloride powder to aerosolize and repel from the spatula.

  • Closed-System Weighing: Tare a weigh boat with a secure lid or use a volumetric flask. Transfer the required mass of Ethyl 2-(piperidin-3-yl)propanoate hydrochloride slowly to prevent dust generation.

  • Decontamination: Immediately after transfer, wipe down the balance pan and surrounding hood surface with a damp cloth to capture any microscopic stray particulates.

Protocol B: Spill Response & Disposal Plan Objective: Safely contain and neutralize powder spills without generating airborne dust.

  • Isolation: If a spill occurs outside the fume hood, immediately isolate the area and ensure all responding personnel are wearing N95/P100 respirators and safety goggles[4].

  • Wet-Wipe Containment (Do NOT Sweep): Never use a dry brush or standard vacuum, as this will aerosolize the irritating powder. Instead, gently cover the spill with absorbent paper towels lightly dampened with water or a mild alkaline solution (e.g., 5% sodium bicarbonate). Causality: The moisture traps the dust, and the bicarbonate neutralizes any dissociated HCl.

  • Collection: Carefully fold the damp towels inward, trapping the chemical. Use a non-sparking scoop to transfer the material into a hazardous waste bag.

  • Disposal: Label the container as "Solid Hazardous Waste: Organic Amine Hydrochloride / Halogenated." Dispose of in accordance with institutional and EPA guidelines for halogenated organic waste[7].

Operational Workflow Diagram

Workflow Start Risk Assessment & PPE Donning Hood Fume Hood Preparation Start->Hood Weigh Anti-Static Weighing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Wipe Containment Spill->Clean Yes Proceed Proceed to Synthesis Spill->Proceed No Dispose Halogenated Waste Disposal Clean->Dispose Proceed->Dispose

Fig 1. Operational workflow and spill response decision matrix for handling the hydrochloride salt.

References

  • Title: ethyl 2-(piperidin-3-yl)propanoate hydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (Environmental Health and Safety) URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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